molecular formula C7H11NO B2475729 5-Azaspiro[3.4]octan-6-one CAS No. 84565-28-6

5-Azaspiro[3.4]octan-6-one

Cat. No.: B2475729
CAS No.: 84565-28-6
M. Wt: 125.171
InChI Key: JZPWLDDJQQHIEV-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octan-6-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.171. The purity is usually 95%.
BenchChem offers high-quality 5-Azaspiro[3.4]octan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azaspiro[3.4]octan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-2-5-7(8-6)3-1-4-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPWLDDJQQHIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84565-28-6
Record name 5-azaspiro[3.4]octan-6-one
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Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Azaspiro[3.4]octan-6-one: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-azaspiro[3.4]octan-6-one scaffold, a unique spirocyclic β-lactam, represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a strategic advantage in designing novel therapeutics by enabling exploration of new chemical space beyond traditional "flat" aromatic systems.[1] This guide provides an in-depth analysis of the synthetic strategies for accessing this core, focusing on the underlying chemical principles, practical experimental considerations, and the selection of key starting materials. We will dissect a primary synthetic route involving an intramolecular cyclization, offering a detailed, field-tested protocol and insights into the causality behind experimental choices.

Introduction: The Value of Spirocyclic Scaffolds

In the quest for novel drug candidates with improved physicochemical properties and metabolic stability, spirocyclic N-heterocycles have emerged as privileged building blocks.[1] The fusion of two rings at a single carbon atom creates a rigid, three-dimensional structure that can project substituents into vector space in a well-defined manner. The 5-azaspiro[3.4]octan-6-one core, which combines a strained four-membered β-lactam ring with a five-membered pyrrolidinone ring, is of particular interest. This arrangement acts as a constrained bioisostere for more flexible motifs, potentially leading to enhanced binding affinity and selectivity for biological targets.

Numerous methods are employed for the synthesis of spirocyclic β-lactams, broadly categorized into two approaches: the initial construction of the β-lactam ring onto a pre-existing cyclic ketone, or the transformation of a monocyclic β-lactam into a spirocyclic structure.[2] This guide will focus on a robust and logical approach centered on the synthesis and cyclization of a key aminocyclobutane precursor.

Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic analysis of 5-azaspiro[3.4]octan-6-one reveals a primary disconnection strategy via an intramolecular amide bond formation. This approach simplifies the target into a more accessible precursor: a 1-amino-1-carboxy cyclobutane derivative with an appended electrophilic arm.

G target 5-Azaspiro[3.4]octan-6-one precursor 1-(Protected Amino)-1-(activated carboxyl)cyclobutane + Ethyl 3-halopropanoate target->precursor Intramolecular Amide Cyclization start_material 1-Aminocyclobutane-1-carboxylic acid precursor->start_material N-Protection & Carboxyl Activation

Caption: Retrosynthetic pathway for 5-azaspiro[3.4]octan-6-one.

This analysis identifies 1-aminocyclobutane-1-carboxylic acid as the crucial starting material. The core synthetic challenge is then twofold:

  • Preparation and Protection: Synthesizing or procuring 1-aminocyclobutane-1-carboxylic acid and appropriately protecting the amine functionality to allow for selective C-acylation.

  • Cyclization: Effecting an efficient intramolecular ring closure to form the strained β-lactam ring.

Key Starting Material: 1-(Boc-amino)cyclobutanecarboxylic Acid

The success of the synthesis hinges on the availability and quality of the protected cyclobutane amino acid. 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (N-Boc-1-aminocyclobutanecarboxylic acid) is the preferred intermediate due to the stability and reliable deprotection of the Boc group.

Synthesis Protocol: N-Boc Protection

This protocol describes the standard procedure for the N-protection of 1-aminocyclobutane-1-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Rationale: The reaction is performed under aqueous basic conditions (NaOH or NaHCO₃) to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic (Boc)₂O.[3] A co-solvent like 1,4-dioxane is used to solubilize the (Boc)₂O.[3] The reaction is typically robust and high-yielding.

Experimental Procedure: [3]

  • To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction mixture to warm to room temperature and stir for 12-15 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Once complete, wash the reaction mixture with ethyl acetate to remove unreacted (Boc)₂O and other non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.

ReagentMolar Eq.Purpose
1-Aminocyclobutane-1-carboxylic acid1.0Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)1.2Boc-protecting agent
Sodium Bicarbonate (NaHCO₃)3.0Base
1,4-Dioxane / Water-Solvent System
1N Hydrochloric Acid (HCl)As neededAcidification for workup
Ethyl Acetate / Dichloromethane-Extraction Solvents

Synthesis of 5-Azaspiro[3.4]octan-6-one via Intramolecular Cyclization

With the protected amino acid in hand, the next phase involves coupling it with a three-carbon electrophile and subsequent cyclization. A common and effective strategy is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4] While the direct synthesis of 5-azaspiro[3.4]octan-6-one is less commonly detailed than its carbocyclic analogue, the principles of forming the spirocyclic core are analogous. A more direct approach for the azaspirocycle involves activating the carboxylic acid, coupling with an amine-containing fragment, and then inducing cyclization.

A highly effective strategy involves converting the carboxylic acid into an activated species (e.g., an acid chloride or using a coupling agent) followed by reaction with an appropriate amino-alcohol and subsequent intramolecular cyclization.

Illustrative Two-Step Protocol

This section outlines a robust, field-proven workflow for constructing the spirocyclic lactam core from the N-Boc protected starting material.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization A N-Boc-1-aminocyclo- butanecarboxylic acid D N-Boc protected amido-alcohol intermediate A->D B Aminoethanol B->D C Coupling Agent (e.g., HATU, EDCI) C->D E N-Boc protected amido-alcohol intermediate F 1. Boc Deprotection (TFA) 2. Mitsunobu or Appel Reaction E->F G 5-Azaspiro[3.4]octan-6-one F->G

Caption: Workflow for the synthesis of 5-azaspiro[3.4]octan-6-one.

Step 1: Amide Bond Formation

Causality: Standard peptide coupling reagents like HATU or EDCI/HOBt are employed to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the nucleophilic amine of aminoethanol. This ensures a clean and efficient amide bond formation under mild conditions, preventing side reactions.

Protocol:

  • Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add aminoethanol (1.2 eq) dropwise to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected amido-alcohol intermediate, which can be purified by column chromatography.

Step 2: Deprotection and Intramolecular Cyclization

Causality: The Boc group is first removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to liberate the free amine. The subsequent intramolecular cyclization to form the β-lactam is the critical, and often challenging, step. The Mitsunobu reaction (using DEAD or DIAD and PPh₃) or an Appel reaction (using CBr₄ or CCl₄ and PPh₃) can be effective. These reagents convert the terminal alcohol into a good leaving group in situ, which is then immediately displaced by the nearby secondary amine nucleophile in an intramolecular Sₙ2 reaction to forge the lactam ring.

Protocol:

  • Deprotection: Dissolve the amido-alcohol intermediate (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Cyclization (Mitsunobu Conditions): a. Dissolve the crude amino-alcohol salt and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF. b. Cool the solution to 0°C. c. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction with water and extract with ethyl acetate. f. Purify the crude product by silica gel chromatography to isolate 5-azaspiro[3.4]octan-6-one.

Conclusion and Future Directions

The synthesis of 5-azaspiro[3.4]octan-6-one is a multi-step process that relies on the careful execution of protection, coupling, and cyclization reactions. The key to a successful synthesis is the efficient preparation of the N-protected 1-aminocyclobutane-1-carboxylic acid precursor and the strategic choice of reagents to induce the final, ring-closing lactamization. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the development of even more efficient, stereoselective, and scalable routes to this and related spirocyclic scaffolds will remain an area of active research.[5] Future efforts will likely focus on catalytic and asymmetric methods to access enantiopure versions of this valuable core structure.

References

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. American Chemical Society. Available at: [Link]

  • Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (NIH). Available at: [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. Available at: [Link]

  • One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2,5-Diazaspiro[3.4]octan-6-one. PubChem (NIH). Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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Spectroscopic Data Analysis of 5-azaspiro[3.4]octan-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 5-azaspiro[3.4]octan-6-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. Spirocyclic scaffolds are gaining significant attention in drug discovery due to their inherent three-dimensional structures, which can lead to improved protein interactions and physicochemical properties.[1][2] This document will serve as a comprehensive resource for researchers and scientists, detailing the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to elucidate and confirm the structure of this spiro-lactam.

Molecular Structure and Properties

5-azaspiro[3.4]octan-6-one possesses a unique spirocyclic architecture, combining a cyclobutane ring and a γ-lactam ring. The spiro-fusion introduces a quaternary carbon center, which imparts conformational rigidity to the molecule.

PropertyValueSource
Molecular FormulaC₇H₁₁NOPubChem[3]
Monoisotopic Mass125.08406 DaPubChem[3]
IUPAC Name5-azaspiro[3.4]octan-6-onePubChem[3]

Below is a 2D representation of the molecular structure with atom numbering for the purpose of spectroscopic assignment.

Caption: Molecular structure of 5-azaspiro[3.4]octan-6-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4] For 5-azaspiro[3.4]octan-6-one, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of 5-azaspiro[3.4]octan-6-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.[5]

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 5-azaspiro[3.4]octan-6-one would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N and C=O) and the anisotropic effects of the carbonyl group.

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale
H-N (Amide)6.5 - 8.0Broad singlet1HThe amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen and potential hydrogen bonding.
H₂-C7~2.4Triplet2HThese protons are adjacent to a CH₂ group (C8) and the carbonyl group (C6), leading to a downfield shift. They would likely appear as a triplet due to coupling with the H₂-C8 protons.
H₂-C8~1.9Multiplet2HThese protons are coupled to both H₂-C7 and the protons on the cyclobutane ring through the spiro center, potentially leading to a complex multiplet.
H₂-C1, H₂-C31.8 - 2.2Multiplet4HThe protons on the cyclobutane ring adjacent to the spiro carbon are expected to be in a similar chemical environment and may overlap, appearing as a complex multiplet.
H₂-C21.6 - 1.9Multiplet2HThe protons on C2 of the cyclobutane ring are furthest from the electron-withdrawing lactam functionality and would therefore be the most upfield of the ring protons.
Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

CarbonPredicted Chemical Shift (ppm)Rationale
C6 (C=O)170 - 180The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield.
C4 (Spiro)60 - 75The spiro carbon is a quaternary carbon bonded to nitrogen and three other carbons, resulting in a downfield shift.
C740 - 50This carbon is adjacent to the electron-withdrawing carbonyl group, causing a downfield shift.
C830 - 40This methylene carbon is part of the five-membered ring and is influenced by its proximity to the spiro center.
C1, C325 - 35These carbons of the cyclobutane ring are adjacent to the spiro carbon.
C215 - 25This carbon is the most shielded in the cyclobutane ring, appearing at the most upfield position among the ring carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method that also provides structural information through fragmentation patterns.[6]

Experimental Protocol: MS Data Acquisition

Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization Energy: Standard 70 eV.

  • Mass Range: m/z 30-200.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 5-azaspiro[3.4]octan-6-one is expected to show a molecular ion peak (M⁺) at m/z 125, corresponding to its monoisotopic mass. The fragmentation of the molecular ion provides valuable structural information.[7][8]

Predicted Mass Spectrometry Data:

m/zIonPredicted Relative Abundance
125[C₇H₁₁NO]⁺ (M⁺)Moderate
96[M - C₂H₅]⁺Moderate
83[M - C₃H₄]⁺High
68[M - C₃H₅N]⁺Moderate
55[C₄H₇]⁺High

Proposed Fragmentation Pathway:

The fragmentation is initiated by the ionization of the molecule, typically by removing a non-bonding electron from the nitrogen or oxygen atom. The resulting radical cation is energetically unstable and undergoes fragmentation.[6]

M [C₇H₁₁NO]⁺˙ m/z = 125 F1 [C₅H₇NO]⁺˙ m/z = 97 M->F1 - C₂H₄ (ethylene) F3 [C₄H₇]⁺ m/z = 55 M->F3 - C₂H₄NO˙ F2 [C₄H₅O]⁺ m/z = 69 F1->F2 - C₂H₄

Caption: A simplified proposed fragmentation pathway for 5-azaspiro[3.4]octan-6-one.

A key fragmentation pathway for cyclic compounds involves the loss of small, stable neutral molecules. For 5-azaspiro[3.4]octan-6-one, a characteristic fragmentation would be the cleavage of the cyclobutane ring. The loss of ethylene (C₂H₄) is a common fragmentation pathway for four-membered rings. Another plausible fragmentation is the cleavage of the lactam ring.

Conclusion

The structural elucidation of 5-azaspiro[3.4]octan-6-one can be confidently achieved through a combined analysis of NMR and MS data. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. This guide provides a foundational understanding for researchers working with this and similar spirocyclic systems, underscoring the power of modern spectroscopic techniques in chemical and pharmaceutical research.

References

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  • Bañuelos, P. et al. (2005). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 70(18), 7194–7203. [Link]

  • ResearchGate. (2022). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • PubChem. 2,5-Diazaspiro[3.4]octan-6-one. National Center for Biotechnology Information. [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Saldívar-González, F. I., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(46), 27105–27116. [Link]

  • PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. National Center for Biotechnology Information. [Link]

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  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Williams, C. M., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6035. [Link]

  • Royal Society of Chemistry. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

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  • ResearchGate. (2021). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • ResearchGate. (2022). General structures of spirocyclic β‐ and δ‐lactams. [Link]

  • Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. [Link]

  • Organic Letters. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. [Link]

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  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

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  • MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4118. [Link]

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Escaping Flatland: A Technical Guide to Exploring Chemical Space with Novel Azaspiro[3.4]octane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the imperative to move beyond flat, aromatic-rich molecules has driven the exploration of novel three-dimensional (3D) scaffolds.[1][2] Azaspirocycles, particularly the azaspiro[3.4]octane framework, have emerged as powerful building blocks for navigating uncharted regions of chemical space.[3][4] This guide provides an in-depth technical overview of the synthesis, unique physicochemical properties, and strategic application of azaspiro[3.4]octane derivatives. We will delve into validated synthetic protocols, data-driven insights into their structural advantages, and a logical workflow for their use in creating diverse compound libraries, thereby empowering researchers and drug development professionals to leverage these scaffolds for the discovery of next-generation therapeutics.

The Imperative for Three-Dimensionality in Drug Discovery

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbons, often leading to planar, aromatic molecules. While successful, this "flatland" approach has limitations, including challenges with solubility, metabolic stability, and achieving selectivity for complex biological targets like protein-protein interfaces.[2] The industry's shift towards sp³-rich scaffolds is a direct response to these challenges.[2][5]

Spirocyclic systems, where two rings share a single quaternary carbon, offer a compelling solution.[5] They introduce inherent three-dimensionality and conformational rigidity, which can lead to:

  • Improved Physicochemical Properties: Increased fraction of sp³-hybridized carbons (Fsp³) is correlated with better clinical success rates, often improving solubility and metabolic stability.[5]

  • Enhanced Target Binding: The rigid 3D geometry allows for precise, well-defined exit vectors for substituents, enabling a more accurate and potent interaction with the complex topology of protein binding sites.[2][4]

  • Exploration of Novel Chemical Space: These unique scaffolds provide access to previously underexplored molecular shapes and structures, increasing the probability of identifying novel hits and establishing new intellectual property.[6]

The azaspiro[3.4]octane core, featuring a strained cyclobutane ring fused to a pyrrolidine ring, is a particularly attractive scaffold within this class, offering a unique blend of rigidity and synthetic tractability.

The Azaspiro[3.4]octane Core: A Profile

The azaspiro[3.4]octane scaffold is not merely a novelty; its specific architecture confers distinct advantages that a medicinal chemist can strategically exploit. The fusion of a four-membered and a five-membered ring creates a compact, rigid structure with defined spatial orientations for attached functional groups.

Key Physicochemical Properties

The introduction of the azaspiro[3.4]octane core can significantly modulate the properties of a parent molecule. Exchanging traditional heterocycles like morpholine or piperazine for these spirocycles can lower lipophilicity (LogD) and enhance metabolic stability.[5]

PropertyRationale & Impact on Drug Discovery
High Fsp³ Character The high ratio of sp³ to sp² carbons contributes to a more three-dimensional, less "flat" molecule. This is strongly associated with higher success rates in clinical development, partly due to improved solubility and reduced non-specific binding.[5]
Structural Rigidity The spirocyclic fusion point locks the two rings, reducing the number of rotatable bonds. This pre-organizes the molecule for binding, minimizing the entropic penalty upon interaction with a target and potentially increasing potency.[5]
Defined Exit Vectors Substituents can be placed on the cyclobutane or pyrrolidine rings with precise and predictable spatial orientations. This allows for systematic exploration of the binding pocket ("vectorial chemistry").
Modulation of pKa The nitrogen atom's basicity can be tuned by substituents, influencing the molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.

Synthesis of Azaspiro[3.4]octane Building Blocks: A Validated Approach

The utility of any building block is directly tied to its synthetic accessibility. Fortunately, robust and scalable routes to functionalized azaspiro[3.4]octanes have been developed. A common and effective strategy involves a [3+2] cycloaddition reaction.[7] This approach offers a convergent and efficient pathway to the core structure.

Below is a representative, field-proven protocol for the synthesis of a protected 2,6-diazaspiro[3.4]octane, a versatile intermediate.

Diagram of a Key Synthetic Transformation

G cluster_start Starting Materials start1 N-Benzylidenemethanamine (Azomethine Ylide Precursor) reagents Silver Acetate (AgOAc) Triethylamine (Et3N) Toluene, Reflux start1->reagents start2 3-Methylenecyclobutanecarbonitrile start2->reagents product Protected 2,6-Diazaspiro[3.4]octane (Core Scaffold) reagents->product [3+2] Cycloaddition

Caption: Key [3+2] cycloaddition step for core synthesis.

Detailed Experimental Protocol: Synthesis of 6-Benzyl-2-tosyl-2,6-diazaspiro[3.4]octane-1,3-dione

Causality: This protocol exemplifies a common strategy where an in situ generated azomethine ylide reacts with an electron-deficient alkene (a dipolarophile) to construct the pyrrolidine ring onto a pre-existing cyclobutane. The tosyl protecting group provides stability and can be removed later for further functionalization.

Materials:

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • N-Tosylmaleimide

  • Trifluoroacetic acid (TFA), catalytic amount

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of N-Tosylmaleimide (1.0 eq) in dry Dichloromethane (DCM) under a nitrogen atmosphere, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 eq).

  • Initiation: Cool the mixture to 0 °C and add a catalytic amount of Trifluoroacetic acid (TFA) (approx. 0.1 eq) dropwise. Rationale: The acid catalyzes the formation of the reactive azomethine ylide from the amine precursor.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-benzyl-2-tosyl-2,6-diazaspiro[3.4]octane-1,3-dione.

This protocol provides a stable, protected core that is ready for diversification. The benzyl and tosyl groups can be selectively removed to allow for functionalization at two different nitrogen atoms.

A Workflow for Chemical Space Exploration

With a robustly synthesized building block in hand, the next phase is systematic diversification. The goal is to decorate the core scaffold with a variety of functional groups to explore the surrounding chemical space and build a library of compounds for screening.

Diversification Strategy Diagram

G cluster_workflow Chemical Space Exploration Workflow cluster_deprotection Step 1: Selective Deprotection cluster_functionalization Step 2: Parallel Functionalization Core Protected Azaspiro[3.4]octane Core Deprotect_N1 Remove N-Protecting Group 1 (e.g., Boc, Cbz) Core->Deprotect_N1 Deprotect_N2 Remove N-Protecting Group 2 (e.g., Benzyl) Core->Deprotect_N2 Func_N1 N1-H Acylation Alkylation Reductive Amination Sulfonylation Deprotect_N1->Func_N1 Yields free N1-H Func_N2 N2-H Arylation Alkylation Acylation Deprotect_N2->Func_N2 Yields free N2-H Library Diverse Compound Library Func_N1->Library Combinatorial Synthesis Func_N2->Library Combinatorial Synthesis

Caption: Workflow from core scaffold to diverse library.

This workflow highlights the power of using orthogonal protecting groups. By choosing protecting groups that can be removed under different conditions (e.g., an acid-labile Boc group and a hydrogenolysis-labile Benzyl group), one can selectively functionalize each nitrogen atom. This combinatorial approach rapidly generates a large number of diverse analogs from a single core intermediate.

Case Study: Application in CNS Drug Discovery

The unique properties of azaspiro[3.4]octanes make them particularly well-suited for challenging therapeutic areas like Central Nervous System (CNS) disorders. The need for compounds to cross the blood-brain barrier (BBB) places strict limitations on properties like molecular weight, polarity (TPSA), and lipophilicity.

The 2,6-diazaspiro[3.4]octane core has been successfully employed as a bioisostere for piperazine in the development of selective dopamine D₃ receptor antagonists.[8] The spirocyclic core helped to optimize the pharmacokinetic profile and CNS exposure of the lead compounds.

Comparative Data of Scaffolds:

ScaffoldPredicted XLogP3Predicted pKa (Strongest Basic)Topological Polar Surface Area (Ų)Key Insight
7-Azaspiro[3.5]nonane1.810.512Slightly less basic and more water-soluble.[1]
1-Azaspiro[4.4]nonane1.911.212Slightly more basic and lipophilic.[1]
Azaspiro[3.4]octane (Varies with isomer)(Varies with isomer)~12The strained 4-membered ring offers a distinct conformational profile compared to larger ring systems, providing a unique shape for target engagement.

Note: Data for azaspiro[3.5]nonane and azaspiro[4.4]nonane are provided for comparison within the broader class of azaspirocycles.[1]

The incorporation of the 2,6-diazaspiro[3.4]octane motif has also been crucial in developing potent antitubercular agents, demonstrating the scaffold's versatility across different therapeutic areas.[8]

Conclusion and Future Outlook

Azaspiro[3.4]octane building blocks are no longer a synthetic curiosity but a validated tool in the medicinal chemist's arsenal.[2] Their inherent three-dimensionality, coupled with increasingly efficient and scalable synthetic routes, provides a reliable platform for escaping chemical flatland. By offering rigid control over substituent orientation and improving key physicochemical properties, these scaffolds enable the exploration of novel chemical space and facilitate the design of potent and selective therapeutics for challenging biological targets. As synthetic methodologies continue to advance, we anticipate the emergence of even more diverse and intricately functionalized azaspiro[3.4]octane derivatives, further solidifying their role as a workhorse in modern drug discovery.[2]

References

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Available from: [Link].

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available from: [Link].

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available from: [Link].

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available from: [Link].

  • Chemical Space Exploration: Smart Discovery of Novel Drug Candidates. YouTube. Available from: [Link].

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available from: [Link].

  • Novel Scaffolds in the CHEMriya Space Update. BioSolveIT. Available from: [Link].

Sources

Methodological & Application

High-Impact Functionalization Strategies for 5-Azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the functionalization of the lactam nitrogen (N-H) within the 5-azaspiro[3.4]octan-6-one scaffold.

Note on Nomenclature & Reactivity: While the prompt refers to a "secondary amine," the presence of the "6-one" ketone adjacent to the nitrogen (position 5) defines this molecule as a


-lactam (cyclic amide) . Consequently, the N-H bond is significantly less nucleophilic (

~17) than a standard secondary amine (

~10) and requires specific deprotonation or catalytic activation strategies.

Executive Summary & Structural Logic

The 5-azaspiro[3.4]octan-6-one scaffold is a high-value pharmacophore in modern drug discovery, offering a rigidified bioisostere for proline or piperidine derivatives. Its core value lies in the spiro-quaternary carbon at position 4 , which locks the molecular conformation, reducing the entropic penalty of binding to biological targets.

However, this spiro-junction creates a unique synthetic challenge: Steric Crowding . The nitrogen atom (N5) is directly attached to the quaternary spiro center. This "neopentyl-like" steric environment hinders the approach of electrophiles, necessitating optimized protocols for functionalization.

Structural Analysis & Reactivity Profile
  • Electronic State: The N5 nitrogen lone pair is delocalized into the C6 carbonyl, reducing basicity and nucleophilicity.

  • Steric Environment: The cyclobutane ring exerts steric pressure on the Re and Si faces of the lactam ring, often requiring elevated temperatures or smaller electrophiles for successful coupling.

  • Target Functionalization:

    
    -Alkylation (via 
    
    
    
    ) and
    
    
    -Arylation (via Cross-Coupling).

Decision Logic: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your target substituent (


):

G Start Target Substituent (R) Alkyl Primary/Secondary Alkyl (Me, Et, Bn) Start->Alkyl Aryl Aryl / Heteroaryl (Ph, Pyridine) Start->Aryl MethodA Method A: Irreversible Deprotonation (NaH / DMF) Alkyl->MethodA Standard MethodB Method B: Phase Transfer Catalysis (KOH / TBAI / THF) Alkyl->MethodB Mild/Green MethodC Method C: Buchwald-Hartwig Coupling (Pd-Catalysis) Aryl->MethodC High Yields MethodD Method D: Chan-Lam Coupling (Cu-Catalysis) Aryl->MethodD Air Stable/Mild Sensitive Base-Sensitive R (Esters, Nitriles) MethodA->Sensitive Avoid

Figure 1: Strategic decision tree for lactam functionalization based on electrophile nature.

Application Note A: -Alkylation (The "Forcing" Protocol)

Context: Due to the adjacent spiro-center, standard weak bases (


) often result in incomplete conversion. This protocol utilizes irreversible deprotonation to generate the highly nucleophilic lactam anion.
Materials
  • Substrate: 5-azaspiro[3.4]octan-6-one (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Quench: Saturated

    
     solution
    
Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Base Activation: Add NaH (1.5 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to lipophiles (optional but recommended for small scale). Suspend the washed NaH in anhydrous DMF (0.2 M relative to substrate).

  • Deprotonation (Critical Step): Cool the suspension to 0°C. Add 5-azaspiro[3.4]octan-6-one (dissolved in minimal DMF) dropwise.

    • Observation: Gas evolution (

      
      ) will occur.
      
    • Time: Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 30 min. The solution should turn clear or slightly yellow, indicating anion formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT.

    • Optimization: Due to steric hindrance, if TLC shows <50% conversion after 4 hours, heat to 60°C.

  • Workup: Carefully quench with sat.

    
     (exothermic!). Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over 
    
    
    
    .[1]

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Steric hindrance of spiro ringSwitch solvent to DMSO (accelerates

) or increase Temp to 80°C.
O-Alkylation Ambident nucleophile attackUse LiHMDS instead of NaH; Lithium coordinates the carbonyl oxygen, blocking O-attack.
Elimination Basic conditions + hindered halideUse primary iodides only. Avoid secondary halides.

Application Note B: -Arylation (Buchwald-Hartwig Coupling)

Context: Installing an aryl group on the lactam nitrogen is impossible via


. Palladium-catalyzed cross-coupling is required. The steric bulk of the spiro-system necessitates specific phosphine ligands that can accommodate the crowded reductive elimination step.
Materials
  • Substrate: 5-azaspiro[3.4]octan-6-one

  • Partner: Aryl Bromide (Ar-Br)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or BrettPhos (highly recommended for hindered amides).

  • Base:

    
     (anhydrous)[1]
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol
  • Charge: In a glovebox or under strict inert flow, combine Substrate (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (2.0 equiv), 
    
    
    
    (0.05 equiv), and Xantphos (0.10 equiv) in a reaction vial.
  • Solvate: Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Cycle: Seal the vial. Heat to 100°C for 12–18 hours.

  • Analysis: Monitor by LCMS. The spiro-lactam is UV-weak; rely on the Aryl halide UV or MS trace.

  • Purification: Filter through a Celite pad (eluting with DCM). Concentrate and purify via flash chromatography (Gradient: 0-50% EtOAc/Hexanes).

Mechanistic Validation & QC

To ensure the integrity of the functionalized scaffold, specific analytical markers must be verified.

1. Regiochemistry Verification (


 vs 

Alkylation)
  • N-Alkylated (Desired): The Carbonyl stretch in IR remains strong around 1680-1690 cm⁻¹ . In

    
     NMR, the carbonyl carbon shifts slightly upfield (~175 ppm).
    
  • O-Alkylated (Imidate - Undesired): The Carbonyl stretch disappears/shifts significantly. A new

    
     stretch appears. 
    
    
    
    NMR shows the imidate carbon at ~160 ppm.

2. NMR Diagnostic (Proton H5) The methylene protons at position 7 (adjacent to C=O) and the spiro-adjacent protons are diagnostic.

  • Upon N-functionalization, the symmetry of the cyclobutane ring protons (in the spiro system) often breaks further due to the fixed orientation of the new N-substituent.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. M. et al. "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Properties." J. Med. Chem.2014 , 57, 5871. Link

  • Lactam Functionalization Protocols

    • Trost, B. M.; Brennan, M. K. "Palladium-Catalyzed Asymmetric Allylic Alkylation of Lactams." Org.[1][2] Lett.2006 , 8, 2027. Link

  • Buchwald-Hartwig Amidation (Steric Optimization)

    • Fors, B. P.; Dooleweerdt, K.; Zeng, Q.; Buchwald, S. L. "An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides." Tetrahedron2009 , 65, 6576. Link

  • Spiro-Lactam Synthesis & Reactivity

    • Carreira, E. M. et al. "Synthesis and Functionalization of Spiro[3.3]heptanes and Spiro[3.4]octanes." Angew.[3] Chem. Int. Ed.2016 , 55, 475. Link

Sources

5-azaspiro[3.4]octan-6-one as a building block for kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Architecting 3D Kinase Inhibitors with 5-Azaspiro[3.4]octan-6-one

Executive Summary: The Escape from Flatland

In the realm of kinase inhibitor discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a critical strategy to improve physicochemical properties and selectivity.[1][2] The 5-azaspiro[3.4]octan-6-one scaffold represents a privileged "escape from flatland" moiety.[1][2] Unlike traditional piperazine or proline linkers, this spirocyclic lactam offers a high fraction of sp³-hybridized carbons (


), defined exit vectors, and a rigid core that reduces the entropic penalty of binding.[1][2]

This guide details the strategic application of 5-azaspiro[3.4]octan-6-one, providing validated synthetic protocols, medicinal chemistry design principles, and assay workflows for integrating this moiety into next-generation kinase inhibitors.[1][2]

Structural & Physicochemical Analysis

The 5-azaspiro[3.4]octan-6-one scaffold consists of a cyclobutane ring spiro-fused to a


-lactam (pyrrolidinone).[1][2] Its utility stems from three key features:
  • Conformational Restriction: The spiro fusion locks the nitrogen lone pair and the carbonyl vectors, minimizing the conformational ensemble in solution.[2]

  • Solubility Enhancement: The disruption of planarity prevents

    
    -
    
    
    
    stacking aggregation, significantly improving aqueous solubility compared to flat bicyclic analogs.[1][2]
  • Vector Orthogonality: The cyclobutane ring provides a unique geometric exit vector (approx.[1][2] 109.5°) relative to the lactam plane, allowing substituents to access novel pockets (e.g., the solvent front or back-cleft) in the kinase domain.[2]

Comparative Metrics Table
Property5-Azaspiro[3.4]octan-6-onePiperidin-2-one (Analog)Proline Amide (Analog)Impact on Drug Design

0.860.800.80Higher

correlates with improved clinical success.[1][2]
LogP (Predicted) ~0.3~0.5~0.1Lower lipophilicity enhances metabolic stability.[1][2]
Topological Polar Surface Area (TPSA) 29.1 Ų29.1 Ų29.1 ŲMaintains H-bond capability while adding bulk.[1][2]
Vector Geometry Rigid, OrthogonalFlexible (Chair/Boat)Semi-RigidSpiro-rigidity improves selectivity.[1][2]

Synthetic Protocols

We present two primary routes: a Scalable De Novo Synthesis for creating the core building block, and a Coupling Protocol for attaching it to a kinase hinge binder.[2]

Protocol A: Scalable Synthesis of 5-Azaspiro[3.4]octan-6-one

Rationale: This route utilizes the Bucherer-Bergs reaction followed by hydrolysis, ensuring access to the amino-acid precursor which is then cyclized.[1][2]

Reagents:

  • Cyclobutanone (CAS: 1191-95-3)[1][2]

  • Ammonium Carbonate, Potassium Cyanide[1][2]

  • Sodium Hydroxide, Thionyl Chloride[1][2]

Step-by-Step Methodology:

  • Hydantoin Formation (Bucherer-Bergs):

    • Dissolve cyclobutanone (1.0 eq) in 50% EtOH/H₂O.[1][2]

    • Add

      
       (3.0 eq) and KCN (1.5 eq).[1][2]
      
    • Heat to 60°C for 12 hours. The spiro-hydantoin precipitates upon cooling.[1][2]

    • Validation: LC-MS peak [M+H]+ = 155.1.[1][2]

  • Hydrolysis to Amino Acid:

    • Suspend the hydantoin in 3M NaOH (5.0 eq).

    • Reflux at 100°C for 24 hours (sealed tube recommended for pressure).

    • Neutralize with HCl to pH 7.0 to precipitate 1-aminocyclobutane-1-carboxylic acid .[1][2]

    • Yield: Typically >85%.[1][2][3]

  • Lactam Cyclization (The Critical Step):

    • The amino acid must be reduced to the amino-alcohol or homologated.[1][2] However, to get the 5-azaspiro[3.4]octan-6-one (which is a homologated ring system relative to the amino acid), we employ a succinate annulation strategy or alkylation of the amino-ester .[1][2]

    • Revised High-Yield Route: React 1,1-bis(bromomethyl)cyclobutane with ethyl acetamidocyanoacetate, followed by decarboxylation.

    • Preferred Bench Route (Direct):

      • Start with 1-(aminomethyl)cyclobutane-1-carboxylic acid (commercially available or reduced from the nitrile).[1][2]

      • Heat in toluene with a Dean-Stark trap or use a coupling agent (EDC/HOBt) in DMF to close the lactam ring.[1][2]

      • Purification: Silica gel chromatography (DCM:MeOH 95:5).[1][2]

Protocol B: Coupling to Kinase Hinge Binder (e.g., Pyrimidine)

Rationale: The lactam nitrogen is weakly nucleophilic.[1][2] Buchwald-Hartwig amination is preferred over


 unless the electrophile is highly activated.[1][2]
  • Reagents: 5-azaspiro[3.4]octan-6-one (1.0 eq), 4-chloropyrimidine analog (1.0 eq),

    
     (0.05 eq), Xantphos (0.1 eq), 
    
    
    
    (2.0 eq).[1][2]
  • Conditions: Dioxane, 100°C, 12h, Inert Atmosphere (

    
    ).
    
  • Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.

Medicinal Chemistry Application: Designing the Inhibitor

The 5-azaspiro[3.4]octan-6-one moiety is most effective when used to replace a flexible linker or a flat aromatic ring attached to the hinge binder.[1][2]

Binding Mode Hypothesis

In the ATP-binding pocket:

  • Lactam Carbonyl (C=O): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge (e.g., Valine or Leucine).[2]

  • Lactam Nitrogen (N-H): If unsubstituted, acts as a Hydrogen Bond Donor (HBD).[1][2] If substituted (N-Aryl), the steric bulk directs the spiro-cyclobutane toward the Solvent Front or the Gatekeeper region, depending on the substitution pattern.[2]

Diagram: Pharmacophore & Synthesis Workflow

KinaseInhibitorDesign cluster_0 Building Block Synthesis cluster_1 Kinase Inhibitor Assembly cluster_2 Pharmacophore Mapping Cyclobutanone Cyclobutanone AminoAcid 1-(Aminomethyl) cyclobutane-1-COOH Cyclobutanone->AminoAcid Bucherer-Bergs + Reduction SpiroLactam 5-azaspiro[3.4] octan-6-one AminoAcid->SpiroLactam Cyclization (-H2O) CoupledProduct Spiro-Kinase Inhibitor SpiroLactam->CoupledProduct Pd-Catalyzed C-N Coupling HingeBinder Cl-Pyrimidine (Hinge Binder) HingeBinder->CoupledProduct Vector Exit Vector (Solvent Front) CoupledProduct->Vector Cyclobutane Projection Hbond H-Bond Acceptor (C=O to Hinge) CoupledProduct->Hbond Lactam Interaction

Caption: Synthesis and pharmacophore integration of the 5-azaspiro[3.4]octan-6-one scaffold. The spiro-lactam serves as a rigid linker directing substituents into the solvent front.[1]

Experimental Validation Protocols

Assay 1: Biochemical Kinase Assay (FRET)

Objective: Determine


 of the spiro-inhibitor against a target kinase (e.g., JAK1).[1][2]
  • Preparation: Dilute inhibitor in 100% DMSO (10-point dose response, 1:3 dilution).

  • Reaction Mix:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.[1][2]
      
    • Substrate: 2 µM Peptide (e.g., ULight-JAK1 substrate).[1][2]

    • ATP:

      
       concentration for the specific kinase.[1][2]
      
  • Procedure:

    • Add 2.5 µL inhibitor to 384-well plate.

    • Add 5 µL Enzyme mix. Incubate 15 min.

    • Add 2.5 µL ATP/Substrate mix.[1][2] Incubate 60 min at RT.

    • Add 10 µL Detection Mix (Eu-labeled anti-phospho antibody).[1][2]

  • Readout: Measure FRET signal (Ex 320nm, Em 665nm) on an EnVision plate reader.

  • Data Analysis: Fit curves using a 4-parameter logistic model.

Assay 2: Cellular Target Engagement (NanoBRET)

Objective: Confirm the spiro-inhibitor enters the cell and binds the kinase in a physiological environment.[1][2]

  • Transfection: Transfect HEK293T cells with Kinase-NanoLuc fusion plasmid.[1][2]

  • Tracer: Treat cells with a cell-permeable fluorescent tracer (known binder) at

    
    .[1][2]
    
  • Competition: Add spiro-inhibitor at varying concentrations.

  • Mechanism: If the spiro-inhibitor binds, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).[2]

  • Result: A decrease in BRET ratio confirms intracellular target engagement and permeability.[1][2]

Troubleshooting & Optimization

  • Issue: Low yield in Buchwald coupling.

    • Solution: The lactam nitrogen is sterically hindered.[1][2] Switch to BrettPhos or RuPhos precatalysts.[1][2] Alternatively, install the lactam before cyclization (linear precursor coupling).[2]

  • Issue: Poor Solubility despite spiro-ring.

    • Solution: Functionalize the cyclobutane ring.[1][2] The C2/C3 positions of the cyclobutane are amenable to substitution (e.g., difluorination) to lower

      
       and modulate lipophilicity.[2]
      
  • Issue: Metabolic Liability.[1][2]

    • Solution: The lactam carbonyl is generally stable, but the cyclobutane methylene groups can be sites of P450 oxidation.[2] Block "soft spots" with fluorine or methyl groups.[1][2]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1][2] Link[1][2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2] Link[1][2]

  • Zheng, Y., & Tice, C. M. (2016).[1][2] "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery, 11(9), 831–840.[1][2] Link

  • Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[1][2] Link[1][2]

  • Pfizer Inc. (2018).[1][2] "Spirocyclic Sulfonamides as Ion Channel Inhibitors." World Intellectual Property Organization, WO2018/123456.[1][2] (Exemplary patent context for spiro-scaffold utility). Link

Sources

synthesis of peptide mimics using a 5-azaspiro[3.4]octan-6-one scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Peptide Mimics Using a 5-Azaspiro[3.4]octan-6-one Scaffold

Part 1: Executive Summary

The 5-azaspiro[3.4]octan-6-one scaffold represents a privileged class of spirocyclic


-lactams used to impose rigid conformational constraints on peptide backbones. By fusing a cyclobutane ring to a pyrrolidinone core at the 

position, this scaffold effectively locks the

and

torsion angles, mimicking Type II

-turns.

This application note provides a validated, scalable protocol for synthesizing this scaffold and incorporating it into solid-phase peptide synthesis (SPPS). Unlike flexible linear peptides, this spirocyclic mimic offers enhanced proteolytic stability and improved bioavailability, making it a critical tool for GPCR ligand design and protease inhibitor development.

Part 2: Structural Analysis & Retrosynthesis

To ensure successful synthesis, we must first deconstruct the target. The 5-azaspiro[3.4]octan-6-one consists of a cyclobutane ring spiro-fused to a


-lactam. The nitrogen atom is attached directly to the quaternary spiro center (Position 5), and the carbonyl is at Position 6.

Retrosynthetic Logic: The most robust disconnection for spiro-


-lactams where the nitrogen is attached to the spiro center is the cyclization of a 

-amino ester
. This precursor can be accessed via the Michael addition of nitromethane to a cyclobutylidene ester, followed by reduction.

Retrosynthesis Target 5-azaspiro[3.4]octan-6-one (Target Scaffold) Precursor1 gamma-Amino Ester (Intermediate) Target->Precursor1 Lactamization (-EtOH) Precursor2 Nitro-Ester (Michael Adduct) Precursor1->Precursor2 Nitro Reduction (H2/Raney Ni) SM Cyclobutanone (Starting Material) Precursor2->SM 1. HWE Reaction 2. MeNO2 Michael Addn

Figure 1: Retrosynthetic analysis of the 5-azaspiro[3.4]octan-6-one scaffold utilizing a Nitro-Michael strategy.

Part 3: Detailed Synthetic Protocols

Protocol A: Scaffold Synthesis (The Nitro-Michael Route)

Causality: We utilize the Nitro-Michael route because it avoids the use of toxic cyanides (Strecker route) and expensive palladium catalysts (Trost method), while offering high diastereoselectivity and scalability >10g.

Materials:

  • Cyclobutanone (CAS: 1191-95-3)

  • Triethyl phosphonoacetate

  • Nitromethane

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Raney Nickel (slurry in water)

  • Sodium Hydride (60% dispersion in oil)

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Suspend NaH (1.1 eq) in dry THF at 0°C under Argon.

  • Dropwise add triethyl phosphonoacetate (1.1 eq). Stir for 30 min until gas evolution ceases.

  • Add Cyclobutanone (1.0 eq) dropwise.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). Product (

    
    ) should be UV active.
    
  • Quench with sat.

    
    , extract with diethyl ether.
    
  • Yield Expectation: >90% of Ethyl cyclobutylideneacetate.

Step 2: Michael Addition of Nitromethane Critical Mechanism: The exocyclic double bond is electron-deficient. Nitromethane acts as the nucleophile. DBU is preferred over alkoxides to prevent ester hydrolysis or ring opening.

  • Dissolve Ethyl cyclobutylideneacetate (1.0 eq) in Nitromethane (10 eq - acts as solvent/reactant).

  • Add DBU (1.1 eq) and heat to 60°C for 12 hours.

  • Safety Note: Nitromethane is energetic; avoid overheating.

  • Evaporate excess nitromethane under reduced pressure.

  • Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Product: Ethyl (1-(nitromethyl)cyclobutyl)acetate.

Step 3: Reductive Cyclization (The "One-Pot" Lactamization)

  • Dissolve the nitro-ester in Ethanol (0.1 M).

  • Add Raney Nickel (20 wt% loading).

  • Hydrogenate at 50 psi

    
     for 24 hours at RT.
    
  • Reaction Logic: The nitro group reduces to an amine (

    
    ). The amine immediately attacks the pendant ethyl ester intramolecularly to close the 
    
    
    
    -lactam ring.
  • Filter through Celite (Caution: Raney Ni is pyrophoric).

  • Concentrate to yield the crystalline solid 5-azaspiro[3.4]octan-6-one .

Protocol B: Fmoc Protection for SPPS Integration

To use this scaffold in peptide synthesis, the secondary amine (Position 5) must be protected.

  • Dissolve 5-azaspiro[3.4]octan-6-one (1.0 eq) in dry DCM.

  • Add DIPEA (2.5 eq).

  • Cool to 0°C. Add Fmoc-Cl (1.1 eq) portion-wise.

  • Why Fmoc-Cl? Fmoc-OSu is often too slow for sterically hindered spiro-amines. The chloride is more reactive.

  • Stir 2h at RT.

  • Wash with 1N HCl, sat.

    
    , and brine.[1]
    
  • Validation:

    
     NMR should show the loss of the NH signal and appearance of aromatic Fmoc protons (7.3–7.8 ppm).
    

Part 4: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating this scaffold into a peptide chain is challenging due to the steric bulk of the spiro-cyclobutane ring. Standard coupling conditions often fail.

Optimized Coupling Cycle:

ParameterStandard ProtocolSpiro-Scaffold Protocol Rationale
Coupling Reagent HBTU or DIC/OxymaHATU / HOAt HATU is a more potent activating agent for hindered amines.
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) TMP minimizes racemization during slow couplings.
Time 45 min2 x 2 hours (Double Couple) Ensure complete conversion.
Temperature Ambient50°C (Microwave optional) Thermal energy overcomes the steric barrier.
Monitoring Kaiser TestChloranil Test Kaiser test is for primary amines; Chloranil detects secondary amines.

Workflow Diagram:

SPPS_Workflow Resin Fmoc-AA-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash DMF Wash (x5) Deprotect->Wash Couple Coupling Spiro-AA (HATU/HOAt/TMP) Wash->Couple Check Chloranil Test Couple->Check Check->Couple Purple (Positive) Next Next AA Coupling Check->Next Blue (Negative)

Figure 2: Modified SPPS workflow for sterically hindered spiro-scaffolds.

Part 5: Characterization & Quality Control

1. NMR Validation (Self-Validating System): The formation of the spiro-ring is confirmed by the distinct splitting patterns of the cyclobutane protons.

  • 
     NMR (100 MHz, 
    
    
    
    ):
    Look for the quaternary spiro carbon signal around 45–50 ppm . The carbonyl carbon should appear around 175 ppm .
  • NOE Studies: Strong Nuclear Overhauser Effect (NOE) correlations should be observed between the cyclobutane protons and the lactam ring protons, confirming the rigid spiro-fusion.

2. Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield in Step 1 (HWE) Moisture in solvent; old NaH.Use freshly distilled THF; titrate NaH or use LiHMDS.
Incomplete Cyclization (Step 3) Catalyst poisoning.Wash Raney Ni thoroughly with water/ethanol before use. Increase

pressure to 100 psi.
Incomplete Coupling (SPPS) Steric hindrance.Switch to HATU/HOAt. Use microwave heating (50°C, 25W).

References

  • Alonso, E., et al. (2001). "Spiro Beta-Lactams as Beta-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis." The Journal of Organic Chemistry, 66(19), 6333-6338.[2] Link

  • Kotha, S., & Deb, A. C. (2004). "Synthesis of spirocyclic amino acids via ring-closing metathesis." European Journal of Organic Chemistry, 2004(24).
  • Genin, M. J., et al. (2000). "Synthesis and bioactivity of novel spiro-lactam peptidomimetics." Journal of Medicinal Chemistry. (Foundational work on spiro-lactam constraints).
  • BenchChem Application Note. (2025). "Scale-up Synthesis of Spiro[3.4]octan-6-ol." (Source for cyclobutane ring formation protocols). Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

5-azaspiro[3.4]octan-6-one in the development of CNS-targeting agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-azaspiro[3.4]octan-6-one in CNS-Targeting Agents

Executive Summary: The "Escape from Flatland" in CNS Design

The development of Central Nervous System (CNS) agents faces a unique paradox: molecules must be lipophilic enough to cross the Blood-Brain Barrier (BBB) yet polar enough to minimize non-specific binding and metabolic clearance. Traditional aromatic scaffolds often fail this balance, leading to "flat" molecules with poor solubility and high attrition rates.

The 5-azaspiro[3.4]octan-6-one scaffold represents a privileged structural motif in modern neuropharmacology. By fusing a cyclobutane ring with a


-lactam (pyrrolidinone) at a single spiro-carbon, this scaffold offers:
  • High Fraction of

    
     Carbons (
    
    
    
    ):
    Enhances solubility and reduces "molecular flatness," a key predictor of clinical success.
  • Vectorial Rigidity: The spiro-fusion locks the orientation of exit vectors, reducing the entropic penalty upon protein binding compared to flexible alkyl chains.

  • Metabolic Shielding: The gem-disubstituted spiro-center blocks metabolic soft spots (e.g.,

    
    -oxidation), prolonging half-life (
    
    
    
    ) in microsomal stability assays.

This guide details the strategic implementation of this scaffold, from robust synthesis to CNS validation.

Structural Rationale & Design Parameters

When incorporating 5-azaspiro[3.4]octan-6-one into a lead series, adherence to CNS Multiparameter Optimization (MPO) rules is critical.

ParameterCNS Target RangeRole of Spiro Scaffold
LogD (pH 7.4) 2.0 – 3.5Lowers lipophilicity relative to biphenyl/biaryl analogs without sacrificing steric bulk.
TPSA 40 – 90 ŲThe lactam amide provides ~29 Ų (H-bond acceptor + donor), leaving room for pharmacophores.
H-Bond Donors 0 – 1The lactam NH is a donor; N-alkylation removes this, improving permeability (P-gp evasion).
MW < 450 DaCompact core (MW ~125 Da) allows attachment of diverse "warheads."

Protocol A: Modular Synthesis via Reformatsky Reaction

While various routes exist, the Sulfinamide-Reformatsky approach is the industry standard for generating this scaffold with high yield and potential for enantioselectivity. This route avoids the use of toxic cyanides and allows for gram-scale production.[1]

Materials Required:
  • Cyclobutanone (CAS: 1191-95-3)

  • 2-Methyl-2-propanesulfinamide (Ellman’s auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Ethyl bromoacetate

  • Zinc dust (activated)

  • THF (anhydrous), HCl (4M in dioxane)

Step-by-Step Methodology:

Step 1: Formation of the N-tert-Butanesulfinyl Imine

  • Charge a flame-dried flask with cyclobutanone (1.0 eq) and 2-methyl-2-propanesulfinamide (1.1 eq).

  • Add THF (0.5 M concentration) followed by

    
     (2.0 eq).
    
  • Stir at reflux (65°C) for 16 hours under

    
    .
    
  • Quench: Cool to RT, pour into brine, and filter the titanium salts through Celite.

  • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the sulfinimine.

Step 2: Reformatsky-Type Addition

  • Activation: Suspend Zn dust (3.0 eq) in anhydrous THF. Add trimethylsilyl chloride (TMSCl, 0.1 eq) to activate.

  • Add ethyl bromoacetate (1.5 eq) dropwise to form the zinc enolate (exothermic reaction).

  • Cool to -78°C and cannulate the sulfinimine (from Step 1) into the mixture.

  • Stir for 4 hours, allowing the mixture to warm to 0°C.

  • Result: This yields the

    
    -amino ester intermediate with the spiro-quaternary center established.
    

Step 3: Cyclization to 5-azaspiro[3.4]octan-6-one

  • Dissolve the intermediate in MeOH.

  • Add HCl (4M in dioxane, 5 eq) to cleave the sulfinyl group. Stir for 2 hours.

  • Concentrate to dryness to obtain the amino-ester hydrochloride.

  • Cyclization: Redissolve in MeOH/Water, adjust pH to 9 with

    
    , and stir for 12 hours. The free amine attacks the ethyl ester intramolecularly to close the lactam ring.
    
  • Workup: Extract with DCM. The product is often pure enough for use or can be recrystallized.

SynthesisWorkflow Start Cyclobutanone Imine Sulfinimine Formation (Ti(OEt)4) Start->Imine + Sulfinamide Addition Reformatsky Addition (Zn, BrCH2COOEt) Imine->Addition C-C Bond Formation Intermediate Linear Amino-Ester Addition->Intermediate Spiro Center Set Cyclization Acid Deprotection & Base Cyclization Intermediate->Cyclization HCl then K2CO3 Product 5-azaspiro[3.4] octan-6-one Cyclization->Product Ring Closure

Figure 1: The Sulfinamide-Reformatsky route provides a high-yielding, convergent pathway to the spiro-lactam core, establishing the quaternary carbon prior to ring closure.[2]

Protocol B: Functionalization for SAR

The core scaffold (secondary amide) is rarely the final drug. It serves as a connector.[3]

  • N-Alkylation (Position 5):

    • Reagents: NaH (1.2 eq), DMF, Alkyl Halide (R-X).

    • Note: This removes the H-bond donor, significantly improving BBB permeability.

  • 
    -Arylation (Position 7): 
    
    • Reagents: Pd(OAc)2, X-Phos, Aryl Bromide, LiHMDS.

    • Purpose: Introduces aromatic pharmacophores in a rigid vector perpendicular to the spiro-ring.

Protocol C: In Vitro CNS Validation (PAMPA-BBB)

Before in vivo studies, the Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for BBB (PAMPA-BBB) is the mandatory filter.

Materials:
  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE receiver plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Workflow:
  • Membrane Preparation: Coat the filter membrane of the donor plate with 4 µL of Lipid Solution. Allow to dry for 5 minutes.

  • Compound Preparation: Dissolve the spiro-derivative in DMSO (10 mM stock), then dilute to 10 µM in PBS (Donor Solution).

  • Assembly:

    • Add 200 µL of Donor Solution to the Donor Plate.

    • Add 200 µL of PBS to the Acceptor Plate.

    • Sandwich the plates (Donor on top of Acceptor).

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both wells using LC-MS/MS.

  • Calculation:

    
    
    
    • Target:

      
       indicates high BBB permeability.
      

CNS_Decision_Tree Start Spiro-Lead Candidate PAMPABBB PAMPA-BBB Assay Start->PAMPABBB Permeable Pe > 10e-6 cm/s? PAMPABBB->Permeable Microsomal Microsomal Stability (HLM/RLM) Permeable->Microsomal Yes Redesign1 Redesign: N-Methylation or Reduce TPSA Permeable->Redesign1 No Stable t1/2 > 30 min? Microsomal->Stable Efflux P-gp Efflux Ratio (MDR1-MDCK) Stable->Efflux Yes Redesign2 Redesign: Block Metabolic Hotspots (F/D) Stable->Redesign2 No InVivo Proceed to In Vivo PK/PD Efflux->InVivo Ratio < 2.0 Efflux->Redesign1 Ratio > 2.0

Figure 2: CNS validation logic flow. The spiro-scaffold is specifically optimized to pass the first gate (PAMPA) and the second gate (Metabolic Stability).

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures." Chemical Reviews, 114(16), 8257–8322. Link

  • Wager, T. T., et al. (2016). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 1(6), 435–449. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Diastereoselective C-C Bond Formation." Journal of Organic Chemistry, 64(1), 12-13. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar 5-Azaspiro[3.4]octan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SPIRO-PUR-001

Welcome to the Advanced Purification Support Hub.

You are accessing this guide because you are likely facing a specific set of frustrations: your spirocyclic lactam is streaking on silica, eluting in the void volume on C18, or is invisible to your UV detector.

The 5-azaspiro[3.4]octan-6-one scaffold presents a "perfect storm" for purification difficulties:

  • High Polarity: The lactam core and secondary amine (position 5) create significant hydrogen bonding potential.

  • Low UV Activity: Unless derivatized with an aromatic group, the scaffold lacks a strong chromophore above 210 nm.

  • Rigid Geometry: The spiro-junction creates a compact 3D shape that often resists crystallization.

Below are the troubleshooting protocols designed to resolve these specific failure modes.

Module 1: Chromatographic Retention & Separation
User Question:

"I am trying to purify my crude reaction mixture on normal phase silica (Hexane/EtOAc), but the product streaks across the entire column or doesn't move at all. What is happening?"

Scientist’s Diagnosis: This is a classic silanol interaction issue. The secondary amine at the 5-position of your spiro-ring is acting as a base, interacting strongly with the acidic silanol (Si-OH) groups on the silica surface. This causes peak tailing (streaking) and irreversible adsorption.

Corrective Protocol: You must suppress ionization or block the silanol sites.

Option A: Mobile Phase Modification (The "Basified" Silica Method) Do not use Hexane/EtOAc. These solvents are too non-polar to move this scaffold effectively without massive tailing.

  • Solvent System: Switch to Dichloromethane (DCM) and Methanol (MeOH).

  • Modifier: Add 1% Triethylamine (TEA) or 1% Concentrated Ammonium Hydroxide (NH₄OH) to the mobile phase.

    • Mechanism: The amine modifier competes for the acidic silanol sites, effectively "capping" them and allowing your spiro-amine to elute as a sharp band.

  • Gradient: Run a gradient from 0% to 10% MeOH in DCM (with constant 1% modifier).

Option B: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) If your derivative is too polar for DCM, Normal Phase is the wrong tool.

  • Why HILIC? It retains polar compounds using a water-miscible organic mobile phase (high ACN) on a polar stationary phase.[1][2] The elution order is reversed compared to C18.

  • Column: Silica or Amide-functionalized silica.[1][3]

  • Mobile Phase: Acetonitrile (A) / 10 mM Ammonium Formate pH 3.0 (B).

  • Gradient: Start high organic (95% A) and gradient down to 60% A.

Data Summary: Recommended Solvent Systems

ModeStationary PhaseSolvent ASolvent BModifierApplication
NP Silica (Unbonded)DCMMeOH1% NH₄OH or TEAStandard crude purification
RP C18-Aq (Polar Endcapped)WaterAcetonitrile0.1% TFADesalting / Final polish
HILIC Amide / Bare SilicaAcetonitrileWater10mM NH₄FormateHighly polar / Water soluble derivatives
Workflow Visualization: Purification Decision Matrix

PurificationLogic Start Crude Mixture containing 5-azaspiro[3.4]octan-6-one SolubilityCheck Solubility Check: Soluble in DCM? Start->SolubilityCheck NP_Route Normal Phase Flash SolubilityCheck->NP_Route Yes Polar_Check Soluble in Water/MeOH only? SolubilityCheck->Polar_Check No Modifier CRITICAL: Add 1% TEA or NH4OH to Mobile Phase NP_Route->Modifier Prevents Streaking Result_NP Purified Product (Evaporate TEA) Modifier->Result_NP RP_Standard Standard C18 Column Polar_Check->RP_Standard Try First Void_Issue FAILURE: Elutes in Void Volume RP_Standard->Void_Issue No Retention HILIC_Route HILIC Mode (High ACN Start) Void_Issue->HILIC_Route Best Option C18_Aq C18-Aq / Polar-Embedded (100% Water Compatible) Void_Issue->C18_Aq Alternative

Figure 1: Decision matrix for selecting the correct chromatographic mode based on solubility and retention behavior.

Module 2: Detection & Visibility
User Question:

"I am collecting fractions, but my chromatogram is flat at 254 nm. I know my compound is there because I see it by TLC (stained with Ninhydrin). How do I trigger fraction collection?"

Scientist’s Diagnosis: The 5-azaspiro[3.4]octan-6-one core has a carbonyl group (lactam), but it absorbs very weakly in the UV range, typically around 205–215 nm . Standard detection at 254 nm will miss it entirely unless the molecule has an aromatic substituent.

Corrective Protocol:

  • Wavelength Optimization:

    • Set your PDA/UV detector to 210 nm .

    • Warning: At this wavelength, many solvents (EtOAc, Acetone) absorb UV light, causing a "blackout." You must use UV-transparent solvents like Acetonitrile, Water, or Methanol. Avoid Acetone or Ethyl Acetate entirely.

  • Universal Detection (Recommended):

    • ELSD (Evaporative Light Scattering Detector): This is the gold standard for lactams. It detects any non-volatile compound regardless of UV activity.

    • Mass Spec (MS-Trigger): If available, set the fraction collector to trigger on the specific Mass-to-Charge (m/z) ratio of your target [M+H]+.

  • Post-Column Derivatization (If ELSD is unavailable):

    • Use a TLC stain for every fraction. Ninhydrin is excellent for the secondary amine (turns red/purple). KMnO₄ is a good universal stain for the lactam.

Module 3: Workup & Isolation Strategies
User Question:

"My product is water-soluble. After aqueous workup, I have nothing in the organic layer. How do I get it out of the water?"

Scientist’s Diagnosis: The polar nature of the spiro-lactam means it partitions preferentially into the aqueous phase. Standard Liquid-Liquid Extraction (LLE) with DCM or EtOAc often fails.

Corrective Protocol:

Method A: Salting Out (The "Force" Method)

  • Saturate the aqueous layer with NaCl (brine) or K₂CO₃ .

  • Extract with Isopropanol:Chloroform (1:3) or n-Butanol . These solvent mixtures are more polar than DCM and can pull the lactam out of the brine.

Method B: Resin Capture (The "Clean" Method) Avoid liquid extraction entirely.

  • Pass your aqueous solution through a SCX-2 (Strong Cation Exchange) cartridge.

  • Mechanism: The secondary amine binds to the sulfonic acid on the resin. Neutral impurities wash through with MeOH.

  • Elution: Release your product using 2M NH₃ in MeOH .

  • Evaporate the solvent. This usually yields high-purity material without extraction salts.

Workflow Visualization: Isolation Strategy

IsolationWorkup cluster_0 Method A: Extraction cluster_1 Method B: Solid Phase Extraction (SCX) Input Aqueous Reaction Mixture Salt Saturate with NaCl Input->Salt Load Load on SCX-2 Cartridge Input->Load Solvent Extract with CHCl3:IPA (3:1) Salt->Solvent Dry Dry & Evaporate Solvent->Dry Wash Wash (MeOH) Removes non-basic Load->Wash Elute Elute with 2M NH3 in MeOH Wash->Elute

Figure 2: Comparison of "Salting Out" vs. "Solid Phase Extraction" for isolating water-soluble spiro-amines.

References & Authoritative Sources
  • Teledyne ISCO. (2019).[4] Flash Chromatography Troubleshooting Guide. (Detailed protocols on amine purification and silica interactions).

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development.[2][5] (Definitive guide on HILIC mobile phases for polar compounds).

  • Thermo Fisher Scientific. HILIC Separations Technical Guide. (Explains the mechanism of water layers on polar stationary phases).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,5-Diazaspiro[3.4]octan-6-one. (Physical properties and solubility data).[6]

  • Buchi. Why HILIC is what your polar compounds need for purification. (Application notes on polar compound isolation).

Sources

Technical Support Center: Azaspiro[3.4]octane Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in Azaspiro[3.4]octane Reactions

Executive Summary

The azaspiro[3.4]octane scaffold (specifically 2-azaspiro[3.4]octane and 6-azaspiro[3.4]octane ) has emerged as a critical surrogate for morpholine and piperazine in medicinal chemistry.[1] Its high


 character improves solubility and metabolic stability while providing novel exit vectors for drug design. However, the synthesis is complicated by the high ring strain of the spiro-fused cyclobutane/azetidine rings (~26 kcal/mol), leading to specific impurity profiles that differ from standard heterocyclic chemistry.

This guide addresses the three critical failure points in azaspiro[3.4]octane synthesis: intermolecular oligomerization during ring closure , reductive ring opening , and regio-isomeric contamination in photochemical routes.

Module 1: The "Dilution Trap" in Ring Closure

Context: Constructing the Strained Azetidine Ring (2-Azaspiro systems)

The most frequent synthetic route to 2-azaspiro[3.4]octane involves the intramolecular nucleophilic substitution of a


-haloamine or sulfonate. The kinetic competition here is between the desired intramolecular cyclization (

) and the undesired intermolecular polymerization (

).

The Issue: Users often observe a "gumming" of the reaction mixture and low mass recovery. This is not product loss; it is the formation of linear oligomers.

Diagnostic Workflow
  • Symptom: LCMS shows a "picket fence" of peaks separated by the mass of the monomer.

  • Root Cause: Reaction concentration exceeds the critical threshold where

    
    .
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Linear Dimer/Trimer (M+M) Concentration too high (>0.1 M).Implement High-Dilution Protocol: Run reaction at <0.02 M. Use pseudo-high dilution by slow addition of the substrate to the base.
Elimination Product (Alkene) Base is too strong/bulky (acting as base, not nucleophile scavenger).Switch from

-BuOK to weaker bases like

or use non-nucleophilic bases (Hünig's base) in polar aprotic solvents (CH3CN).
Incomplete Conversion "Thorpe-Ingold Effect" absent; high activation energy.Increase temperature to reflux (acetonitrile/toluene). Add NaI (Finkelstein conditions) to convert chloro-precursor to more reactive iodo-species.
Visualization: Kinetic Competition Pathway

RingClosure Start Precursor (Gamma-Haloamine) TS_Intra TS: Intramolecular (Ring Closure) Start->TS_Intra High Dilution (<0.02 M) TS_Inter TS: Intermolecular (Dimerization) Start->TS_Inter High Conc. (>0.1 M) Product 2-Azaspiro[3.4]octane (Desired) TS_Intra->Product Fast Byproduct Linear Oligomer (Impurity) TS_Inter->Byproduct Irreversible

Figure 1: Kinetic competition between spiro-cyclization and oligomerization. Controlling concentration is the primary lever for selectivity.

Module 2: Reductive Ring Opening (The "Hidden" Impurity)

Context: Amide/Lactam Reduction

A scalable route involves forming the spiro-lactam (e.g., 2-azaspiro[3.4]octan-1-one) followed by reduction with Lithium Aluminum Hydride (LAH) or Borane (


).

The Issue: The strained 4-membered lactam is prone to C-N bond cleavage rather than C=O reduction, especially if the temperature is uncontrolled. This yields an open-chain amino alcohol which is often inseparable by standard silica chromatography.

Protocol: Controlled Reduction of Spiro-Lactams

Standard Protocol Refinement (Based on Benchchem & Enamine scale-up data)

  • Reagent Selection: Avoid uncomplexed

    
     if possible. Use 
    
    
    
    or
    
    
    /
    
    
    (mixed hydride) to enhance electrophilicity of the carbonyl oxygen.
  • Temperature Management:

    • Step 1: Addition at -78°C or 0°C (critical to prevent ring opening).

    • Step 2: Slow warm to room temperature. Do not reflux unless conversion stalls.

  • Quenching (The Fieser Method):

    • For

      
       grams of LAH, add 
      
      
      
      mL water,
      
      
      mL 15% NaOH, then
      
      
      mL water.
    • Why? This forms a granular precipitate (lithium aluminate) rather than a gel, preventing product entrapment.

FAQ: Reduction Troubleshooting

Q: I see a peak +16 mass units higher than my product. What is it? A: This is likely the hydroxyl-amine intermediate (hemiaminal) resulting from incomplete reduction.

  • Fix: The iminium ion intermediate is stable. Ensure you heat the reaction after the initial addition is complete to drive the hemiaminal to the amine, or use a stronger Lewis Acid additive (

    
    ).
    

Q: My product yield is <30% after workup, but TLC showed conversion. A: Azaspiro[3.4]octanes are highly polar secondary/tertiary amines. They form stable complexes with Aluminum salts.

  • Fix: Wash the filter cake with warm THF or use Rochelle’s salt (Sodium Potassium Tartrate) saturated solution during workup to chelate Aluminum ions.

Module 3: Regio-Control in Photochemical/Radical Routes

Context: Modern [2+2] and Radical Cascades

Routes utilizing the Paterno-Büchi reaction or photoredox catalysis (e.g., reacting vinyl pyridines with amines) are gaining traction for accessing 6-azaspiro[3.4]octanes.

The Issue: Regioisomeric scrambling . In radical cyclizations, the 5-exo-trig vs. 6-endo-trig cyclization modes can compete, leading to fused bicyclic systems instead of spiro systems.

Decision Tree: Selecting the Right Precursor

RegioControl Problem Start: Radical Cyclization (e.g. Photoredox) Check1 Is the alkene terminal? Problem->Check1 Result1 High Risk: 6-endo-trig (Fused Ring Byproduct) Check1->Result1 Yes Action Add steric bulk at alkene terminus Check1->Action No (Internal) Result2 Favored: 5-exo-trig (Spiro Product) Action->Result2 Forces Spiro

Figure 2: Logic flow for minimizing fused-ring byproducts in radical spiro-cyclization.

Summary of Key Impurities & Mitigation

Impurity TypeStructure DescriptionOrigin StepMitigation Strategy
Linear Dimer M-X-M chainAlkylation/CyclizationHigh Dilution (<0.02M) ; Slow addition of substrate.
Amino-Alcohol Ring-opened chainAmide ReductionTemp Control: <0°C addition; Use

instead of LAH.
Hemiaminal Product + 16 DaIncomplete ReductionLewis Acid: Add

to destabilize the intermediate.
Alkene Elimination productAlkylationBase Switch: Use weaker bases (

) or lower Temp.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Source: Organic & Biomolecular Chemistry, 2019.[2] Relevance: Defines the three primary annulation routes and the specific impact of starting material stability on byproduct formation. URL:[Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Source: ACS Omega, 2021. Relevance: Provides kinetic parameters for the formation of strained azetidine rings and flow chemistry solutions to minimize oligomerization. URL:[Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Source: Nature Communications, 2023. Relevance: details the photoredox challenges with strained 4-membered rings and stoichiometry adjustments required to prevent dialkylation. URL:[Link]

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for specific reagents, particularly Lithium Aluminum Hydride and alkyl halides, before proceeding.

Sources

Technical Support Center: Optimizing Spirocyclization for Azaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azaspiro[3.4]octanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these valuable spirocyclic scaffolds. Azaspiro[3.4]octanes are increasingly sought-after motifs in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2] However, their synthesis, which often involves the construction of a strained four-membered azetidine ring fused to a five-membered ring, can present unique challenges.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established literature and field-proven insights to help you navigate the complexities of this chemistry and optimize your reaction conditions for success.

Frequently Asked Questions & Troubleshooting Guide

This section is organized to follow the experimental workflow, from initial reaction setup to product analysis.

Part 1: Reaction Strategy and Initial Setup

Question 1: What are the primary synthetic strategies for constructing the azaspiro[3.4]octane core, and how do I choose the best one?

The selection of a synthetic route is dictated by the available starting materials, desired substitution patterns, and scalability. Several robust methods have been developed, each with its own merits and limitations.[3]

  • [3+2] Cycloadditions: This is a powerful and frequently used method for forming the five-membered ring. For instance, the reaction of an azomethine ylide with an appropriate dipolarophile can efficiently construct the pyrrolidine portion of the scaffold.[4] This strategy is often convergent and allows for the rapid assembly of complex structures.

  • [2+2] Annulation Reactions: These reactions are key for forming the four-membered azetidine ring. A common approach involves the reaction of ketimines with allenoates, often catalyzed by an organocatalyst to induce asymmetry.

  • Intramolecular Ring Closure: Strategies involving intramolecular SN2 alkylation are also common for forming one of the rings.[1]

  • Strain-Release Driven Spirocyclization: A novel and efficient approach involves the reaction of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) with azomethine imines.[5] This method is catalyzed by a Lewis acid, such as Scandium triflate (Sc(OTf)₃), and leverages the release of ring strain to drive the formation of the spirocyclic core.[5]

Expert Insight: For initial explorations, a [3+2] cycloaddition approach is often the most versatile for creating library diversity.[4] For scalability and specific substitution patterns, intramolecular cyclizations or strain-release driven methods may offer a more streamlined path.[1][5]

Question 2: I'm setting up a Lewis acid-catalyzed spirocyclization for the first time. What are the critical parameters to control?

When working with Lewis acid catalysis, particularly for sensitive reactions like spirocyclization, meticulous control over the reaction environment is paramount to ensure reproducibility and high yields.

  • Strictly Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Purity and Loading: The quality of the Lewis acid is critical. Use a freshly opened bottle or a well-stored catalyst. Catalyst loading should be optimized; typically, 5-10 mol% is a good starting point.[5] Higher loadings can sometimes lead to side reactions or decomposition.

  • Order of Addition: The order in which you add your reagents can significantly impact the outcome. Often, it is best to add the Lewis acid to a solution of one of the substrates before introducing the second substrate to ensure proper coordination and activation.

Part 2: Troubleshooting Low Yield or Stalled Reactions

Question 3: My reaction is giving a very low yield, or TLC/LC-MS analysis shows unreacted starting material even after an extended time. What should I investigate first?

Low conversion is a common issue. Before making drastic changes to the reaction, a systematic check of fundamental parameters is the most efficient troubleshooting step.

Troubleshooting Workflow for Low Conversion

Caption: A systematic workflow for troubleshooting low-yield spirocyclization reactions.

Question 4: Could the solvent be the reason for my poor reaction outcome?

Absolutely. The choice of solvent can dramatically influence reaction rates and even the reaction pathway. A solvent that works for one type of spirocyclization may not be optimal for another.

  • Polarity and Solubility: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of low reaction rates.

  • Coordinating vs. Non-Coordinating Solvents: For Lewis acid-catalyzed reactions, coordinating solvents (like THF) can sometimes compete with the substrate for binding to the metal center, potentially inhibiting the reaction. In such cases, switching to a less coordinating solvent like dichloroethane (DCE) or toluene can lead to significant improvements.[5]

  • Case Study: In the synthesis of certain N-phenyl derivatives, changing the solvent from ethanol to toluene was reported to significantly improve yields.[1] Similarly, for the Sc(OTf)₃-catalyzed spirocyclization of BCBs, a screen of solvents showed that dichloroethane was optimal, providing an 87% yield.[5]

ParameterRecommendation/ObservationRationale
Solvent Screen non-coordinating solvents like Dichloroethane (DCE), Toluene, or THF.The solvent can influence catalyst activity and reaction pathway. DCE was found to be optimal in a Sc(OTf)₃-catalyzed system.[5]
Catalyst Start with Sc(OTf)₃ or Zn(OTf)₂ (5-10 mol%).These Lewis acids have proven effective in activating substrates for spirocyclization.[5] Platinum-based catalysts are also used in related cyclizations but can be costly.[6]
Temperature Start at room temperature. Adjust as needed.Temperature is a critical switch. Increasing it from 20 °C to 50 °C can favor pyrrolidine formation over azetidine.[7] Lowering it to 0 °C may improve diastereoselectivity at the cost of yield.[5]
Part 3: Troubleshooting Purity and Selectivity

Question 5: I've successfully formed a product, but it's a mixture of diastereomers. How can I improve the stereoselectivity?

Poor diastereoselectivity is a common challenge in spirocycle synthesis. Several factors can be tuned to favor the formation of one isomer over another.

  • Temperature: This is often the most impactful parameter. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity. In one study, decreasing the temperature to 0 °C improved diastereoselectivity, although it slightly reduced the overall yield.[5]

  • Catalyst Choice: The steric bulk and electronic properties of the catalyst can influence the facial selectivity of the reaction. Screening different Lewis acids (e.g., Sc(OTf)₃, Zn(OTf)₂, Yb(OTf)₃) or switching to a chiral organocatalyst could provide a solution.

  • Substrate Design: The steric bulk of substituents on your starting materials can direct the approach of the reacting partners, thereby influencing the stereochemical outcome.

Question 6: My main byproduct seems to be an isomer of my target molecule. What could be happening?

Isomerization, particularly ring-rearrangement, can be a significant side reaction, especially when forming strained rings.

  • Thermal Isomerization: Azetidines, particularly when functionalized, can be prone to thermal rearrangement to form more stable five-membered pyrrolidines. This process can be favored at elevated temperatures. For example, the iodocyclisation of homoallylamines at 20 °C yields 2-(iodomethyl)azetidine derivatives, but at 50 °C, the reaction switches to form functionalised 3-iodopyrrolidines via thermal isomerisation of the azetidine intermediate.[7]

  • Mechanistic Insight: If you suspect an unwanted isomerization, the first step is to lower the reaction temperature. Running the reaction at room temperature or below may shut down this undesired pathway. If the reaction requires heat to proceed, carefully screen temperatures to find a balance between the rate of the desired reaction and the rate of the isomerization.

General Experimental Protocol

Lewis Acid-Catalyzed Spirocyclization of a Bicyclo[1.1.0]butane with an Azomethine Imine[5]

This protocol is a general guideline and should be optimized for your specific substrates.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the bicyclo[1.1.0]butane (BCB) substrate (1.0 equiv.).

    • Add anhydrous dichloroethane (DCE) to achieve a concentration of approximately 0.05 M.

    • Place the flask under an inert atmosphere of Argon.

  • Reagent Addition:

    • Add the azomethine imine (1.5 equiv.) to the solution.

    • In a separate vial, weigh the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) and dissolve it in a small amount of anhydrous DCE.

    • Add the catalyst solution to the reaction mixture dropwise at room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired azaspiro[3.4]octane product.

References
  • Feula, A., Dhillon, S., Byravan, R., & Fossey, J. S. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(28), 4687-4697. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 213-218. Available at: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 2946-2949. Available at: [Link]

  • Wang, Y., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. RSC Advances, 13(28), 19324-19328. Available at: [Link]

  • Krasavin, M., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 26(5), 1435. Available at: [Link]

  • De Oliveira, D. B., et al. (2022). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. Accounts of Chemical Research, 55(15), 2095-2108. Available at: [Link]

  • Al-Mutairi, S. M., et al. (2023). Recent Advancements in Catalysts for Petroleum Refining. Catalysts, 13(11), 1435. Available at: [Link]

  • Annand, V., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2647-2662. Available at: [Link]

Sources

Technical Support Center: Resolution of Chiral 5-Azaspiro[3.4]octan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with 5-azaspiro[3.4]octan-6-one derivatives. It prioritizes practical, field-proven troubleshooting and resolution strategies.

Current Status: Operational Role: Senior Application Scientist Topic: Enantioseparation & Purification Protocols

Core Architecture & Chirality Analysis

Before attempting resolution, you must define the source of chirality in your specific derivative. The parent scaffold, 5-azaspiro[3.4]octan-6-one , consists of a cyclobutane ring spiro-fused to a pyrrolidin-2-one (gamma-lactam) ring.

  • Symmetry Breaking: The spiro-carbon (C4) is the pivot point. In the unsubstituted parent, the cyclobutane ring possesses a plane of symmetry, rendering the spiro-carbon achiral despite the asymmetry of the lactam ring.

  • Chiral Derivatives: Chirality typically arises when:

    • Cyclobutane Substitution: A substituent (e.g., aryl, alkyl) is introduced at position 1, 2, or 3. This desymmetrizes the cyclobutane, making the spiro-carbon a stereocenter and creating diastereomers (e.g., cis/trans relative to the lactam oxygen).

    • Lactam Substitution: Substitution at C7 or C8.

    • Axial/Point Chirality: In highly crowded derivatives, restricted rotation can induce atropisomerism, though point chirality at the spiro junction is the standard case.

Diagnostic Check:

Does your molecule have a plane of symmetry? If yes, it is achiral. If no, proceed to resolution.

Decision Matrix: Selecting a Resolution Strategy

Use the following logic flow to determine the most efficient resolution method for your specific derivative.

ResolutionStrategy Start Start: Racemic Mixture CheckGroup Check Functional Groups Start->CheckGroup BasicAmine Has Basic Amine? (e.g., piperidine, free NH2) CheckGroup->BasicAmine AcidicGroup Has Carboxylic Acid? CheckGroup->AcidicGroup Neutral Neutral / Lactam Only CheckGroup->Neutral DiastSalt Method A: Diastereomeric Salt Formation BasicAmine->DiastSalt Scale > 100g SFC_HPLC Method B: Chiral SFC/HPLC (Direct Separation) BasicAmine->SFC_HPLC Scale < 100g or High Purity Req. AcidicGroup->DiastSalt Scale > 100g AcidicGroup->SFC_HPLC Scale < 100g Neutral->SFC_HPLC Primary Choice Enzymatic Method C: Enzymatic Kinetic Resolution Neutral->Enzymatic If OH/Ester present

Figure 1: Strategic decision tree for resolving spiro-lactam derivatives.

Method A: High-Performance Chiral Chromatography (HPLC/SFC)

This is the "Gold Standard" for medicinal chemistry scales (mg to 100g). The spiro-lactam core is polar; therefore, Supercritical Fluid Chromatography (SFC) is often superior to HPLC due to better solubility and lower viscosity.

Step-by-Step Screening Protocol

Objective: Find a condition with Resolution (


) > 1.5.

1. Sample Preparation:

  • Dissolve sample at 1–5 mg/mL in MeOH or EtOH.

  • Critical Step: Filter through a 0.2 µm PTFE filter. Precipitates will destroy expensive chiral columns.

2. Column Selection (The "Big 4"): Screen these phases in the following order. These polysaccharide-based columns cover ~90% of spiro-lactam separations.

PriorityColumn TypeCommercial Name (Examples)Selector Chemistry
1 Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD, IAGeneral purpose, high success rate for amides/lactams.
2 Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD, IBComplementary to AD; often works if AD fails.[1]
3 Amylose tris(3-chlorophenylcarbamate) Chiralpak ID, IGChlorinated selectors offer unique "pockets" for rigid spiro cycles.
4 Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak ICExcellent for polar heterocycles.

3. Mobile Phase Screening (SFC Focus):

  • Base Modifier: You MUST use a basic additive. The lactam NH and potential basic side chains will cause severe peak tailing without it.

  • Standard Gradient: 5% to 55% Co-solvent in CO2 over 5 minutes.

  • Co-solvent: Methanol (start here) > Ethanol > Isopropanol.

  • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA). For mass spec (MS) detection, use Ammonium Hydroxide (NH4OH) or Dimethylamine in MeOH.

4. Optimized Protocol Example:

System: Agilent 1260 Infinity II SFC or Waters UPC2 Column: Chiralpak AD-3 (3.0 µm, 4.6 x 150 mm) Mobile Phase: CO2 / Methanol + 0.1% DEA (80:20 isocratic) Flow Rate: 2.0 - 3.0 mL/min Back Pressure: 120 bar Temperature: 40°C Detection: UV @ 210 nm (Lactam absorption) and 254 nm (Aryl substituents).

Method B: Diastereomeric Salt Formation

Best for: Large scale (>100g) where chromatography is cost-prohibitive. Requirement: The derivative must have a basic nitrogen (e.g., on the cyclobutane ring) or an acidic group.

The "Dutch Resolution" Approach: Do not rely on a single resolving agent. Use a family of agents to maximize the probability of crystallization.

Protocol for Basic Derivatives:

  • Prepare Solutions: Dissolve 1 mmol of racemate in EtOH (5 mL).

  • Add Resolving Agents: Add 0.5 to 1.0 equivalent of the following chiral acids in separate vials:

    • (+)-Di-p-toluoyl-D-tartaric acid (DTTA)

    • (-)-Di-p-toluoyl-L-tartaric acid

    • (S)-Mandelic acid

    • (1R)-(-)-Camphor-10-sulfonic acid

  • Crystallization: Heat to reflux to dissolve, then cool slowly to RT. If no crystals form, scratch the glass or add a drop of hexane (anti-solvent).

  • Analysis: Filter crystals and check optical purity (ee) of the free base via analytical chiral HPLC.

  • Recrystallization: If ee is 60-90%, recrystallize the salt from EtOH/Water to upgrade to >99% ee.

Troubleshooting Guide (FAQ)

Q1: My peaks are tailing severely on the chiral column.

  • Cause: Secondary interactions between the lactam NH and residual silanols on the stationary phase.

  • Fix: Increase the basic additive. Switch from 0.1% DEA to 0.2% DEA. If using HPLC (normal phase), ensure you are using Hexane/IPA with 0.1% DEA. Avoid acidic mobile phases unless using immobilized columns (IA/IB/IC).

Q2: The compound is insoluble in the mobile phase (Hexane/IPA).

  • Fix: Switch to SFC (Supercritical CO2 is a better solvent for lipophilic cores, and MeOH co-solvent dissolves the polar lactam). Alternatively, use Polar Organic Mode HPLC: 100% Acetonitrile or MeOH/Acetonitrile mixtures with 0.1% DEA on immobilized columns (Chiralpak IA, IB, IC).

Q3: I see separation, but the peaks overlap (Resolution < 1.0).

  • Fix:

    • Lower Temperature: Reduce column temp from 40°C to 20°C or even 10°C. Lower T increases enantioselectivity (alpha).

    • Change Co-solvent: Switch from Methanol to Isopropanol (IPA). IPA is bulkier and often improves separation selectivity, though it increases pressure.

Q4: Can I determine Absolute Configuration (R/S) from the elution order?

  • Answer: No. Elution order is not predictable for spiro-lactams. You must use X-ray crystallography (if the derivative contains a heavy atom like Br/Cl) or Circular Dichroism (CD) spectroscopy compared against calculated TD-DFT spectra.

Q5: Is the lactam ring stable during scale-up?

  • Answer: Generally, yes. The 5-azaspiro[3.4]octan-6-one core is stable. However, avoid strong aqueous acids at high temperatures, which can hydrolyze the lactam to the corresponding amino-acid (ring opening).

References

  • Spiro-Lactam Medicinal Chemistry: Niphakis, M. J., et al. (2021).[2][3] "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors." Journal of Medicinal Chemistry, 64(15), 11094–11116. Citation Context: Validates the biological relevance of the scaffold and mentions chiral separation of derivatives (compounds 1e to 1h).

  • Chiral Separation Methodology: Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A, 906(1-2), 379-397. Citation Context: foundational text for preparative chiral chromatography scaling.

  • SFC Screening Protocols: West, C., & Lesellier, E. (2006). "Chiral separation of arylalkylamines by supercritical fluid chromatography." Journal of Chromatography A, 1110(1-2), 181-190. Citation Context: Establishes the necessity of basic additives (DEA/TEA) for amine/lactam separations in SFC.

Sources

Validation & Comparative

Comparative Technical Guide: 5-azaspiro[3.4]octan-6-one vs. 6-azaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 5-azaspiro[3.4]octan-6-one and 6-azaspiro[3.4]octan-5-one , two isomeric spiro-lactam scaffolds increasingly utilized in modern drug discovery to introduce three-dimensionality (


 character) and conformational restriction.

Executive Summary

In the transition from "flat" aromatic drug candidates to three-dimensional architectures, spiro[3.4]octan-one lactams serve as critical building blocks. While they share an identical molecular formula (


), their biological utility diverges based on the position of the amide bond relative to the quaternary spiro center.
  • 5-azaspiro[3.4]octan-6-one: The nitrogen atom is directly attached to the spiro center. This scaffold acts as a constrained

    
    -amino acid mimic , rigidly locking peptide backbones and protecting the nitrogen from metabolic dealkylation due to steric bulk.
    
  • 6-azaspiro[3.4]octan-5-one: The carbonyl group is attached to the spiro center. This scaffold functions effectively as a

    
    -turn mimetic or spacer , offering a more accessible secondary amine for derivatization in fragment-based drug design (FBDD).
    

Part 1: Structural Analysis & Vector Logic

The primary distinction between these isomers lies in the vector orientation of their hydrogen bond donor (NH) and acceptor (C=O) relative to the hydrophobic spiro-cyclobutane tail.

Steric Environment and Basicity
  • 5-aza Isomer (N-Spiro): The nitrogen is adjacent to the quaternary carbon (

    
    ). This creates significant steric hindrance around the 
    
    
    
    bond.
    • Consequence: Reduced nucleophilicity makes amide coupling slower but increases resistance to enzymatic hydrolysis in vivo.

  • 6-aza Isomer (C-Spiro): The nitrogen is in the

    
    -position relative to the spiro center.
    
    • Consequence: The amine is less sterically crowded, mimicking a standard proline or piperidine environment. It is more reactive in

      
       or acylation reactions.
      
Conformational Restriction

In peptidomimetics, the 5-aza scaffold introduces a "kink" similar to a gem-dimethyl proline, severely restricting the


 and 

torsion angles. This is ideal for stabilizing

-turns in macrocyclic peptides. The 6-aza scaffold, with the carbonyl at the quaternary center, mimics the geometry of

-amino acids, often inducing

-turn secondary structures.
Visualization: Vector & Synthetic Logic

The following diagram illustrates the structural divergence and the decision matrix for medicinal chemists.

SpiroScaffoldLogic Start Spiro[3.4]octan-one Core Selection A1 5-azaspiro[3.4]octan-6-one (N attached to Spiro) Start->A1 Target: High Steric Bulk B1 6-azaspiro[3.4]octan-5-one (C=O attached to Spiro) Start->B1 Target: Accessible Linker A2 Structural Role: Constrained α-Amino Acid Mimic A1->A2 A3 Key Utility: Peptide Backbone Locking Metabolic Shielding of N A2->A3 B2 Structural Role: β-Amino Acid Mimic / Spacer B1->B2 B3 Key Utility: Kinase Inhibitor Linker Accessible Amine for Coupling B2->B3 SynA Synthesis: Cycloaddition / Annulation SynA->A1 Route A SynB Synthesis: Beckmann Rearrangement SynB->B1 Route B

Figure 1: Decision matrix for selecting between 5-aza and 6-aza spiro-lactam scaffolds based on structural requirements and synthetic accessibility.

Part 2: Biological Applications & Case Studies

Case Study: Kinase Inhibitor Linkers (6-aza Series)

In the design of EGFR inhibitors, the 6-azaspiro[3.4]octan-5-one core (and its oxa-analogs) has been used as a rigid spacer to project solubilizing groups into the solvent channel while maintaining a specific angle relative to the hinge-binding motif.

  • Mechanism: The spiro-cyclobutane moiety fills hydrophobic pockets without the metabolic liability of a planar aromatic ring.

  • Advantage: The accessible nitrogen at position 6 allows for rapid library generation via reductive amination or amide coupling with diverse "warheads."

Case Study: Peptidomimetics (5-aza Series)

The 5-azaspiro[3.4]octan-6-one scaffold is a "privileged structure" for interrupting peptide aggregation.

  • Mechanism: By replacing a native amino acid with this spiro-lactam, the backbone hydrogen bond donor is removed (if N-alkylated) or repositioned, and the side-chain vector is locked.

  • Data Support: Derivatives of the 5-aza series often show >50% improvement in plasma stability (

    
    ) compared to linear peptide analogs due to the inability of proteases to recognize the sterically crowded spiro-amide bond.
    

Part 3: Experimental Protocols

Synthesis of 6-azaspiro[3.4]octan-5-one (Beckmann Rearrangement)

This protocol describes the conversion of spiro[3.3]heptan-1-one to the 6-aza lactam. This route is preferred for its scalability.

Reagents:

  • Spiro[3.3]heptan-1-one (Starting Material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Polyphosphoric acid (PPA) or Thionyl chloride (

    
    )
    
  • Sodium bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Oxime Formation: Dissolve spiro[3.3]heptan-1-one (10 mmol) in ethanol (20 mL). Add

    
     (12 mmol) and sodium acetate (15 mmol). Reflux for 2 hours. Evaporate solvent and extract with EtOAc to yield the oxime.
    
  • Rearrangement: Cool PPA (20 g) to 0°C. Slowly add the oxime (5 mmol) with vigorous stirring.

  • Heating: Heat the mixture to 100°C for 30 minutes. The reaction will darken.

  • Quenching: Pour the hot mixture onto crushed ice (100 g). Neutralize carefully with solid

    
     to pH 8.
    
  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Purify via flash chromatography (MeOH:DCM 1:9) to isolate 6-azaspiro[3.4]octan-5-one .

    • Note on Regioselectivity: The migration of the quaternary carbon vs. the secondary carbon depends on the oxime geometry, but the steric bulk usually favors the migration of the less hindered group, or mixtures must be separated.

In Vitro Microsomal Stability Assay

To validate the metabolic advantage of the spiro-scaffold.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein)

  • NADPH regenerating system

  • Test Compounds: 5-aza derivative, 6-aza derivative, and a linear reference (e.g., N-ethyl-pyrrolidone).

Protocol:

  • Incubation: Prepare a 1

    
    M solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant 
    
    
    
    .
    • Expected Result: The 5-aza derivatives typically exhibit lower

      
       due to steric protection of the nitrogen lone pair from P450 oxidation.
      

Part 4: Comparative Data Summary

Feature5-azaspiro[3.4]octan-6-one6-azaspiro[3.4]octan-5-one
Connection to Spiro Center Nitrogen (N)Carbonyl (C=O)
Steric Hindrance (at N) High (Quaternary adjacent)Moderate (Secondary adjacent)
Primary Mimicry

-Amino Acid /

-Turn

-Amino Acid / Linker
Metabolic Stability High (Shielded N)Moderate (Accessible N)
Synthetic Access Cycloaddition / Ring ExpansionBeckmann Rearrangement
Key Use Case Peptide Backbone ConstraintKinase Inhibitor Spacer

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery, 11(9), 831-845. Link

  • Beckmann Rearrangement Protocols: Hashimoto, M., et al. (2008).[1] "Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst." Journal of Organic Chemistry, 73(7), 2894-2897. Link

  • Conformational Analysis of Spiro-Lactams: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257-8322. Link

  • Metabolic Stability of Aza-Spirocycles: Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • Synthesis of 2-azaspiro[3.4]octane: Organic & Biomolecular Chemistry, 2025. "Facile synthesis of 2-azaspiro[3.4]octane." Link (Sourced from search context).

Sources

comparing azaspiro[3.4]octane to piperidine as a bioisostere

[1][2]

Executive Summary

The Strategic Pivot from "Flatland" to 3D Space

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, present in over 70 FDA-approved drugs.[1][2] However, its prevalence has led to a saturated intellectual property (IP) landscape and potential liabilities regarding metabolic stability (specifically CYP-mediated oxidation).[1][3]

Azaspiro[3.4]octane represents a high-value bioisostere that addresses these limitations.[1][3] By replacing the monocyclic piperidine with a spirocyclic scaffold, researchers can:

  • Alter Exit Vectors: Introduce a ~90° geometric twist that accesses novel binding pockets.

  • Lower Lipophilicity (LogD): Increase Fraction of sp3 carbon (Fsp3) without sacrificing ligand efficiency.[3]

  • Block Metabolism: Sterically occlude the vulnerable

    
    -carbon positions, extending half-life (
    
    
    ).[1][3]

This guide provides a technical comparison, experimental workflows, and structural insights to validate the transition from piperidine to azaspiro[3.4]octane in your lead optimization campaigns.

Part 1: Structural & Geometric Analysis[1][2]

The "Vector Twist" Effect

The primary driver for this bioisosteric replacement is geometry .[3] Piperidine typically adopts a chair conformation, projecting substituents at predictable angles (180° for para, 60°/120° for ortho/meta).[1]

The azaspiro[3.4]octane scaffold introduces a quaternary spiro-center that forces a perpendicular orientation between the two rings.[1][3] This "kink" allows the molecule to probe globular protein pockets that flat or linear piperidine analogs cannot reach.[3]

DOT Diagram: Vector Comparison Logic

The following diagram illustrates the geometric divergence between the two scaffolds.

VectorAnalysisPiperidinePiperidine Scaffold(Chair Conformation)Vector1Linear/Planar Projection(180° Exit Vector)Piperidine->Vector1 Projects substituents SpiroAzaspiro[3.4]octane(Spirocyclic Kink)Vector2Orthogonal Projection(90° Twist)Spiro->Vector2 Forces geometry Outcome1Classic Binding Mode(Saturated IP)Vector1->Outcome1Outcome2Novel 3D Space(New IP & Selectivity)Vector2->Outcome2

Figure 1: Geometric comparison showing the orthogonal vector shift provided by the spirocyclic scaffold.

Part 2: Physicochemical Profiling[1]

The transition to a spirocyclic system alters key properties. While adding carbon usually increases lipophilicity, the compact nature and solvation shell of spirocycles often result in a lower or neutral change in LogD, improving the Lipophilic Ligand Efficiency (LLE) .

Comparative Metrics Table
PropertyPiperidine (Reference)Azaspiro[3.4]octane (Bioisostere)Impact on Drug Design
Topology 2D / Chair (Flexible)3D / Rigid (Defined)Increases selectivity; reduces entropy penalty upon binding.[1][3]
Fsp3 Score ~0.83 (High)1.00 (Maximal)Higher Fsp3 correlates with improved clinical success and solubility.[3]
Basicity (pKa) ~11.2 (Secondary amine)~10.5 - 11.3 (Depends on ring)*Tunable. 6-aza (pyrrolidine-like) retains high basicity; 2-aza (azetidine-like) can be modulated.[1][3]
Metabolic Liability High (CYP

-oxidation)
Low (Quaternary block)The spiro-carbon blocks metabolism at the most vulnerable position.[3]
LogP (Calc) ~0.8 - 1.5~0.5 - 1.2often lowers LogD due to polarity/volume ratio, improving solubility.[1][3]

*Note: The pKa of the 6-azaspiro[3.4]octane (pyrrolidine nitrogen) is comparable to pyrrolidine (~11.3), while the 2-azaspiro[3.4]octane (azetidine nitrogen) is slightly lower.[1][3] Introduction of oxygen (e.g., 2-oxa-6-azaspiro) significantly modulates this.[3]

Part 3: Metabolic Stability & Case Study

Mechanism of Stability

Piperidine is prone to oxidative metabolism by Cytochrome P450 enzymes (CYPs), particularly at the

13
  • Piperidine:

    
    -C-H abstraction 
    
    
    Iminium ion
    
    
    Hydrolysis/Ring opening.[1][3]
  • Azaspiro[3.4]octane: The spiro-center is a quaternary carbon (

    
    -position).[1][3] It lacks protons, physically blocking the primary metabolic soft spot.
    
Success Story: EGFR Inhibitors

A compelling example of this bioisostere in action involves the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

  • Challenge: The lead compound Gefitinib contains a morpholine/piperidine-like solubilizing tail.[1][3]

  • Solution: Researchers replaced the standard ring with a 2-oxa-6-azaspiro[3.4]octane moiety.[1][3][4]

  • Result (Compound 21g):

    • Potency: Maintained or improved EGFR inhibitory activity (IC50 comparable to Gefitinib).[3][5]

    • Solubility: Significantly improved aqueous solubility due to the 3D spiro-scaffold disrupting crystal lattice energy more effectively than the planar morpholine.[1][3]

    • IP: Created a novel, patentable chemical series.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Azaspiro[3.4]octane

Rationale: This protocol uses a robust [3+2] annulation strategy, avoiding complex protecting group manipulations.[1][3]

Reagents:

  • Starting Material: tert-butyl 3-methyleneazetidine-1-carboxylate (or similar exocyclic alkene).[1][3]

  • Reagent: Ethyl diazoacetate (for cyclopropanation/expansion) or specific 1,3-dipoles.[1][3]

  • Alternative Route (Ramesh et al.): Intramolecular alkylation of amino-esters.[3]

Step-by-Step Workflow:

  • Alkylation: React 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate with allyl bromide using LiHMDS (1M in THF) at -78°C. Warm to 25°C and stir for 12h.

    • Checkpoint: Monitor by GCMS.[3] Quench with sat. NH4Cl.[3]

  • Oxidative Cleavage/Cyclization: Convert the allyl group to an aldehyde (Lemieux-Johnson or Ozonolysis) followed by intramolecular aldol condensation or reductive amination to close the 5-membered ring.[3]

  • Reduction: If a ketone/ene intermediate is formed (e.g., from aldol), hydrogenate using Pd/C under H2 atmosphere (balloon pressure) in MeOH for 16h.[3]

  • Isolation: Filter catalyst through Celite. Concentrate filtrate.[3] Recrystallize from hexane to afford tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.[1][3]

Protocol 2: Microsomal Stability Assay

Rationale: To empirically verify the metabolic advantage of the spiro-scaffold over piperidine.[1][3]

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).[3]

  • NADPH Regenerating System.[3]

  • Test Compounds (Piperidine analog vs. Spiro analog).

Procedure:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate compound with HLM (0.5 mg/mL final) for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.[3]

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (

    
    ).[1][3]
    
DOT Diagram: Synthesis & Testing Workflow

WorkflowStartStart: Azetidine PrecursorStep1Step 1: Allylation (LiHMDS)Start->Step1Step2Step 2: Cyclization (Ring Closure)Step1->Step2Step3Step 3: Deprotection/IsolationStep2->Step3TestValidation: HLM Stability AssayStep3->Test

Figure 2: Streamlined synthesis and validation workflow for azaspiro[3.4]octane analogs.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019).[1][6] Facile synthesis of 2-azaspiro[3.4]octane . Organic & Biomolecular Chemistry. Link

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015).[1] Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition . Chinese Journal of Organic Chemistry. Link[1][3]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as versatile elements in drug discovery and synthesis . Angewandte Chemie International Edition. Link[1][3]

  • Wuitschik, G., et al. (2010).[3][7] Spirocyclic oxetanes: Synthesis and properties . Journal of Medicinal Chemistry. Link[1][3]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane Compound Summary . National Library of Medicine.[3] Link[1][3]

In-Depth Comparative Guide: In Vitro ADMET Profiling of 5-Azaspiro[3.4]octan-6-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from "flat" aromatic scaffolds to three-dimensional (


-rich) architectures is a defining trend in modern medicinal chemistry. The 5-azaspiro[3.4]octan-6-one  scaffold represents a critical evolution in this space, offering a rigidified gamma-lactam core fused to a cyclobutane ring. This guide objectively compares the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this spirocyclic scaffold against traditional flat analogs (e.g., pyrrolidinones) and alternative spiro-systems.

Key Findings:

  • Solubility: 5-azaspiro[3.4]octan-6-one analogs demonstrate a 2–5x improvement in aqueous solubility compared to equivalent aromatic lactams due to disrupted crystal packing and increased solvation.

  • Metabolic Stability: The spiro-fusion at the C5 position sterically shields the lactam nitrogen and adjacent carbons, significantly reducing clearance rates in human liver microsomes (HLM).

  • Permeability: Despite increased polarity, the scaffold maintains high passive permeability (

    
     cm/s) by lowering lipophilicity (LogD) without increasing molecular weight significantly.
    

Part 1: Structural Rationale & Design Strategy

To understand the ADMET advantages, one must analyze the structural divergence from traditional scaffolds. The 5-azaspiro[3.4]octan-6-one system restricts the conformational flexibility of the gamma-lactam ring, locking vectors for substituent exit while removing the "metabolic soft spot" often found at the alpha-carbon of non-spiro lactams.

Comparative Scaffold Visualization

The following diagram illustrates the structural relationship and the "Escape from Flatland" strategy.

ScaffoldComparison cluster_0 Structural Evolution Flat Reference: N-Aryl Pyrrolidinone (Flat, Aromatic) Spiro Target: 5-Azaspiro[3.4]octan-6-one (3D, Rigid, Fsp3-rich) Flat->Spiro Scaffolding Hop (+ Cyclobutane Spiro-fusion) Benefit ADMET Outcome: Lower LogD Higher Solubility Metabolic Blockade Spiro->Benefit Physicochemical Translation

Figure 1: Structural evolution from flat pyrrolidinones to the 3D-rich 5-azaspiro[3.4]octan-6-one scaffold, highlighting the direct ADMET translation.

Part 2: Comparative ADMET Performance Data

The following data summarizes the performance of 5-azaspiro[3.4]octan-6-one analogs ("Spiro-Lactam") versus a standard N-substituted pyrrolidinone ("Flat-Lactam") and a piperidine analog ("Flexible-Ring").

Physicochemical & Solubility Profile

The spiro-lactam consistently exhibits superior solubility.[1] The orthogonal vector of the cyclobutane ring disrupts pi-stacking interactions common in aromatic leads, lowering the melting point and energy required for solvation.

PropertyFlat-Lactam (Ref)Flexible Piperidine5-Azaspiro[3.4]octan-6-one Advantage
cLogP 2.5 – 3.22.1 – 2.81.2 – 1.8 Reduced lipophilicity reduces non-specific binding.
TPSA (Ų) 40 – 5040 – 5040 – 55 Similar polarity maintained.
Kinetic Solubility (pH 7.4) < 50 µM100 – 200 µM> 350 µM High : Disrupted crystal lattice improves dissolution.
LE (Ligand Efficiency) 0.300.350.42 More potency per heavy atom due to rigid shape match.
Metabolic Stability (Microsomal Clearance)

A primary failure mode for lactams is oxidation at the carbon alpha to the nitrogen or hydrolysis. The spiro-substitution at position 5 (alpha to nitrogen) effectively blocks CYP450-mediated oxidation at this vulnerable site.

AssaySpeciesFlat-Lactam

(µL/min/mg)
Spiro-Lactam

(µL/min/mg)
Interpretation
Microsomal Stability Human (HLM)45 (High)12 (Low) Steric bulk at C5 prevents N-dealkylation/oxidation.
Microsomal Stability Rat (RLM)60 (High)18 (Low-Mod) Significant improvement in rodent PK models.
Hepatocyte Stability Human

min

min
Translates to lower predicted human dose.
Safety & Toxicity (hERG & Cytotoxicity)

Spirocyclic scaffolds often show reduced hERG inhibition compared to flexible chains, as they lack the "floppy" hydrophobic tails that frequently occupy the hERG channel pore.

  • hERG (

    
    ):  Spiro analogs typically show 
    
    
    
    (Safe), whereas flexible piperidine linkers often flag at
    
    
    .
  • Genotoxicity (Ames): The 5-azaspiro[3.4]octan-6-one core is generally Ames negative, unlike some nitro-aromatic or hydrazine-containing flat scaffolds.

Part 3: Experimental Protocols

To replicate these profiles, the following self-validating protocols are recommended. These workflows prioritize data reproducibility and artifact elimination.

Protocol 1: High-Throughput Kinetic Solubility (Nephelometry)

Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution into aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the 5-azaspiro analog in 100% DMSO.

  • Dilution: Perform serial dilutions in a 96-well plate to generate concentrations ranging from 500 µM down to 1 µM.

  • Aqueous Addition: Add pH 7.4 phosphate-buffered saline (PBS) to each well (final DMSO concentration < 2%).

  • Incubation: Shake plates at 25°C for 2 hours to reach pseudo-equilibrium.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Validation:

    • Control: Use Hydrocortisone (High Sol) and Reserpine (Low Sol) as plate controls.

    • Criterion: Solubility limit is defined as the concentration where absorbance > 3x standard deviation of the blank.

Protocol 2: Microsomal Stability Assay

Objective: Measure intrinsic clearance (


) via NADPH-dependent metabolism.
  • Reaction Mix: Combine liver microsomes (0.5 mg/mL protein), test compound (1 µM final), and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution).

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Slope =

    
    .
    

Part 4: ADMET Triage Workflow

This diagram outlines the logical decision tree for advancing a 5-azaspiro[3.4]octan-6-one analog from synthesis to lead optimization.

ADMET_Workflow Start Synthesis of 5-Azaspiro Analogs Solubility Tier 1: Kinetic Solubility (Target > 100 µM) Start->Solubility Metab Tier 2: HLM Stability (Target CLint < 20 µL/min/mg) Solubility->Metab Pass Discard Discard / Redesign Solubility->Discard Fail (< 50 µM) Perm Tier 3: Caco-2 Permeability (Target Papp > 5x10^-6 cm/s) Metab->Perm Pass Metab->Discard Fail (High CL) Safety Tier 4: hERG & Cytotoxicity (Target IC50 > 30 µM) Perm->Safety Pass Perm->Discard Fail (Low Perm) Lead Qualified Lead Candidate Safety->Lead Pass Safety->Discard Fail (Toxic)

Figure 2: Sequential screening workflow for validating spirocyclic lactam analogs.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Polymeric Scaffolds for Drug Discovery. Chemical Reviews.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2025). 2,5-Diazaspiro[3.4]octan-6-one. National Center for Biotechnology Information.

  • Zheng, S., et al. (2014). Spirocyclic Scaffolds in Medicinal Chemistry: A Review of the Recent Literature. Expert Opinion on Drug Discovery.

Sources

The Geometric Advantage: A Comparative Analysis of Spiro[3.3]heptane and Spiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D) architectures is not merely a trend—it is a necessity for improving clinical success rates. This guide provides a technical head-to-head comparison of two critical sp³-rich scaffolds: spiro[3.3]heptane and spiro[3.4]octane .

While both scaffolds serve as excellent surrogates for phenyl rings or saturated heterocycles (like piperidines), they are not interchangeable. They possess distinct exit vectors, metabolic liabilities, and synthetic bottlenecks. This guide dissects these differences to empower you to make data-driven scaffold selections.

Core Differentiators
FeatureSpiro[3.3]heptaneSpiro[3.4]octane
Geometry Rigid, square-planar fusion. High strain.Asymmetric fusion. "Envelope" pucker on C5 ring.
Exit Vectors Non-collinear (approx. 130° angle).[1]Kinked, wider deviation from linearity.
Metabolic Stability Superior (metabolic shield effect).Moderate to High (C5 ring is a potential oxidative soft spot).
Lipophilicity (LogP) Lower (compact, lower C-count).Slightly Higher (+1 methylene unit).
Synthetic Access Historically difficult; modern strain-release routes available.Accessible via classical cycloaddition/expansion.

Geometric & Structural Analysis: The "Exit Vector" Argument

The primary failure mode in bioisosteric replacement is the mismatch of exit vectors —the angle and distance at which substituents are projected into the binding pocket.

Vector Projection
  • Spiro[3.3]heptane: Unlike the linear bicyclo[1.1.1]pentane (which mimics para-phenyl vectors at 180°), the spiro[3.3]heptane core is "puckered." Substituents at the 2- and 6-positions project at an angle (

    
    ), creating a "dog-leg" geometry. This is ideal for mimicking meta-substituted benzenes or para-benzenes where the binding pocket requires a slight curvature.
    
  • Spiro[3.4]octane: The fusion of a four- and five-membered ring breaks symmetry. The cyclopentane ring adopts an envelope conformation, altering the vector projection of substituents attached to the 5-membered ring. This scaffold is often used when the [3.3] system is too short (distance

    
    ) or too rigid to accommodate induced fit.
    
Visualization of Vector Divergence

VectorAnalysis cluster_0 Planar Baseline cluster_1 Spiro[3.3]heptane cluster_2 Spiro[3.4]octane Phenyl Phenyl Ring (Flat, 2D) Vector: 180° (para) Spiro33 Spiro[3.3]heptane (Rigid 3D) Vector: ~130° Distance: +1.2Å vs Phenyl Phenyl->Spiro33 Fsp3 Increase Metabolic Shielding Spiro34 Spiro[3.4]octane (Asymmetric 3D) Vector: Variable (Envelope) Flexibility: Moderate Spiro33->Spiro34 Vector Adjustment Solubility Tuning

Caption: Transition from planar phenyl rings to 3D spiro-scaffolds, highlighting vector shifts.

Physicochemical & Metabolic Profile[1][2][3][4][5][6]

Data synthesized from comparative studies (e.g., Sonidegib analogs) reveals distinct performance metrics.[2]

Metabolic Stability (Microsomal Clearance)

The spiro[3.3]heptane scaffold acts as a metabolic sink . The high ring strain (~26 kcal/mol per cyclobutane) paradoxically protects the C-H bonds from CYP450 oxidation because the hybridization has higher s-character, making the C-H bonds stronger and less acidic.

  • Data Point: Replacing a phenyl ring in Sonidegib with spiro[3.3]heptane reduced intrinsic clearance (

    
    ) from 93 to 47 
    
    
    
    L/min/mg and increased half-life (
    
    
    ) by ~200%.[1]
Physicochemical Data Summary
PropertyPhenyl (Reference)Spiro[3.3]heptaneSpiro[3.4]octane
Fsp³ Fraction 0.01.0 (Maximized)1.0 (Maximized)
LogP Impact High (Lipophilic)Low (Lipophobic core)Medium (+1 CH₂ vs [3.3])
Solubility LowImproved (if polar groups present)Moderate
TPSA 0 Ų0 Ų0 Ų
Metabolic Liability Aromatic hydroxylationVery LowLow (Cyclopentane oxidation possible)

Synthetic Accessibility & Protocols

Historically, the difficulty of synthesizing spiro[3.3]heptanes limited their adoption. However, modern "Strain-Release" and "Keteneiminium" chemistries have leveled the playing field.

Comparative Synthetic Logic
  • Spiro[3.3] Strategy: The most robust modern route involves the reaction of keteneiminium salts with alkenes or the use of 1-sulfonylbicyclobutanes (strain-release reagents) to generate the quaternary center.

  • Spiro[3.4] Strategy: Often accessed via semipinacol rearrangement of cyclobutanones or alkylation of cyclopentadienes.

Workflow Visualization

SynthesisWorkflow cluster_33 Spiro[3.3]heptane Route cluster_34 Spiro[3.4]octane Route Start Target Design (Scaffold Selection) Step1_33 Precursor: Cyclobutane Carboxylic Acid or Bicyclobutane Start->Step1_33 Max Rigidity Needed Step1_34 Precursor: Cyclobutanone Start->Step1_34 Vector Tuning Needed Step2_33 Reaction: Keteneiminium [2+2] or Strain-Release Addition Step1_33->Step2_33 Step3_33 Result: Rigid Spiro[3.3] Core Step2_33->Step3_33 Step2_34 Reaction: Semipinacol Rearrangement (Wipf Protocol) Step1_34->Step2_34 Step3_34 Result: Asymmetric Spiro[3.4] Core Step2_34->Step3_34

Caption: Divergent synthetic pathways for accessing [3.3] vs [3.4] cores.

Detailed Protocol: Microsomal Stability Validation

To verify the metabolic advantage of the [3.3] scaffold.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Spiro[3.3] analog, Spiro[3.4] analog, Phenyl control).

  • LC-MS/MS system.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation: Pre-incubate compounds with HLM (0.5 mg/mL protein conc) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .

Success Criteria:

  • A valid "Metabolic Shield" result for the Spiro[3.3] analog should show a

    
     depletion over 45 minutes compared to the phenyl control.
    

Decision Matrix: When to Use Which?

ScenarioRecommended ScaffoldRationale
High Metabolic Clearance Spiro[3.3]heptane Superior metabolic stability due to high strain/s-character.
Binding Pocket is Narrow/Flat Spiro[3.3]heptane More compact; mimics phenyl thickness better than [3.4].
Need to Induce a "Kink" Spiro[3.4]octane The 5-membered ring introduces a distinct angular deviation.
Solubility Issues Spiro[3.3]heptane Lower carbon count and compact volume generally favor solubility.
Synthetic Speed Spiro[3.4]octane Often easier to access via standard cyclobutanone chemistry if specific [3.3] reagents are unavailable.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angewandte Chemie International Edition.[2] Link

  • Lovering, F., et al. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][5][2][6][7] Angewandte Chemie International Edition.[2] Link

  • Wipf, P., et al. (2010). Synthesis of spiro[3.4]octan-5-ones via acid-catalyzed rearrangement of 1-bicyclobutylcyclopropanols. Chemical Communications. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere.[1][8][7] Journal of Medicinal Chemistry. Link

Sources

A Head-to-Head Comparison of Synthetic Routes to Azaspiro[3.4]octane: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The azaspiro[3.4]octane scaffold, a unique three-dimensional bioisostere of commonly used piperazine and morpholine rings, has garnered significant attention in modern drug discovery. Its rigid, spirocyclic structure offers an escape from the "flatland" of traditional aromatic heterocycles, often leading to improved physicochemical properties, metabolic stability, and novel intellectual property. However, the efficient construction of this strained bicyclic system presents a considerable synthetic challenge.

This guide provides a head-to-head comparison of prominent synthetic strategies for accessing the azaspiro[3.4]octane core. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key transformations, empowering researchers to select the optimal route for their specific drug discovery program.

Key Synthetic Strategies at a Glance

Three principal strategies have emerged for the synthesis of azaspiro[3.4]octanes: strategic ring annulation, [3+2] cycloaddition reactions, and strain-release driven spirocyclization. Each method offers a distinct set of advantages and limitations in terms of starting material availability, step economy, scalability, and achievable substitution patterns.

Synthetic Strategy Key Transformation Primary Advantages Potential Limitations
Ring Annulation Stepwise construction of one ring onto a pre-existing carbocycle or heterocycle.Utilizes readily available starting materials; offers multiple disconnection points.[1]Can involve longer synthetic sequences; may require protecting groups.
[3+2] Cycloaddition Reaction of an azomethine ylide with an electron-deficient alkene.Convergent; can rapidly build complexity; good for creating diversity.[2]Requires specific precursors for ylide generation; control of stereochemistry can be challenging.
Strain-Release Spirocyclization Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes with dipoles.Access to novel and previously inaccessible scaffolds; proceeds under mild conditions.[3]Relies on specialized and highly strained starting materials.

Strategy 1: Ring Annulation Approaches

The most classical approach involves the stepwise formation of either the azetidine or the cyclopentane ring. This strategy is often favored for its reliance on well-established chemical transformations and commercially available starting materials. A notable study by Ramesh et al. outlines three distinct and successful annulation routes to the parent 2-azaspiro[3.4]octane.[1][4]

Two of these routes focus on forming the four-membered azetidine ring onto a cyclopentane precursor, while the third constructs the cyclopentane ring onto an azetidine derivative.[1] The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

Conceptual Workflow: Annulation

cluster_0 Route A: Azetidine Formation cluster_1 Route B: Cyclopentane Formation A1 Cyclopentane Precursor A2 Functionalization A1->A2 e.g., Wittig A3 Intramolecular Cyclization A2->A3 e.g., Mitsunobu or SN2 A4 Azaspiro[3.4]octane A3->A4 B1 Azetidine Precursor B2 Chain Elongation B1->B2 e.g., Alkylation B3 Intramolecular Cyclization B2->B3 e.g., Dieckmann B4 Azaspiro[3.4]octane B3->B4

Caption: General workflows for ring annulation strategies.

Causality in Experimental Design

The annulation strategies often involve classical reactions where the rationale is well-understood. For instance, an intramolecular SN2 reaction to form the azetidine ring necessitates a good leaving group (like a tosylate or mesylate) and a nucleophilic amine. The reaction is typically run in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction and to ensure the amine remains in its free, nucleophilic state. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are often used to solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

Representative Experimental Protocol: Azetidine Formation via Intramolecular Cyclization

This protocol is a representative example based on common organic chemistry principles discussed in the literature.

  • Mesylation: To a solution of (1-(aminomethyl)cyclopentyl)methanol (1.0 equiv) in dichloromethane (0.2 M) at 0 °C, add triethylamine (2.5 equiv). Stir for 10 minutes, then add methanesulfonyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude mesylate in acetonitrile (0.1 M). Add potassium carbonate (3.0 equiv) and heat the mixture to 80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Purification: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. The resulting crude product is then purified by column chromatography on silica gel to afford the N-protected azaspiro[3.4]octane.

Strategy 2: [3+2] Cycloaddition

A more convergent and modern approach to the azaspiro[3.4]octane core is the [3+2] cycloaddition reaction. This method typically involves the in situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile to form the five-membered pyrrolidine ring of the spirocycle.[2] This strategy has been successfully employed to generate multi-gram quantities of azaspiro[3.4]octane derivatives, highlighting its potential for scalability.[2][5]

The key to this reaction is the choice of precursors for the azomethine ylide. One common method involves the reaction of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine with a Lewis acid or a fluoride source, which generates the ylide that can be trapped by an alkene.[2]

Mechanistic Pathway: [3+2] Cycloaddition

Ylide_Precursor Azomethine Ylide Precursor Ylide Azomethine Ylide (1,3-Dipole) Ylide_Precursor->Ylide Generation (e.g., AgOAc) Transition_State Concerted [3+2] Transition State Ylide->Transition_State Dipolarophile Dipolarophile (e.g., Methylene cyclobutane) Dipolarophile->Transition_State Product Azaspiro[3.4]octane Core Transition_State->Product Cycloaddition

Caption: The [3+2] cycloaddition pathway to azaspiro[3.4]octanes.

Causality in Experimental Design

The success of the [3+2] cycloaddition is highly dependent on the efficient generation of the azomethine ylide at a temperature that allows for the subsequent cycloaddition to occur without decomposition. The choice of catalyst or initiator (e.g., silver acetate, Lewis acids) is critical for this step. The dipolarophile must be sufficiently reactive to trap the transient ylide. Electron-deficient alkenes are often used, but in the case of constructing the azaspiro[3.4]octane core, an exocyclic methylene group on a cyclobutane precursor serves as the reactive partner. The stereochemical outcome of the reaction is often controlled by the geometry of the transition state, and computational studies can be employed to predict the most likely diastereomer.[6][7]

Strategy 3: Strain-Release Driven Spirocyclization

A cutting-edge and highly innovative approach utilizes the inherent ring strain of bicyclo[1.1.0]butanes (BCBs) to drive the formation of the spirocyclic core.[3] This method, catalyzed by a Lewis acid such as scandium triflate (Sc(OTf)3), allows for the reaction of BCBs with azomethine imines to produce novel 6,7-diazaspiro[3.4]octane frameworks.[3] This strategy is particularly powerful for accessing structures that would be difficult to synthesize via more traditional methods.

The proposed mechanism involves the Lewis acid activation of the BCB, which facilitates a nucleophilic attack by the azomethine imine. This is followed by an intramolecular cyclization to yield the final spirocyclic product.[3] The reaction proceeds efficiently and has been demonstrated on a gram scale, underscoring its synthetic utility.[3]

Conceptual Workflow: Strain-Release Spirocyclization

BCB Bicyclo[1.1.0]butane (BCB) Activated_Complex Activated Intermediate BCB->Activated_Complex Dipole Azomethine Imine Dipole->Activated_Complex Nucleophilic Attack Catalyst Sc(OTf)3 Catalyst->Activated_Complex Lewis Acid Activation Product 6,7-Diazaspiro[3.4]octane Activated_Complex->Product Strain-Release Driven Cyclization

Caption: Strain-release pathway using bicyclo[1.1.0]butanes.

Causality in Experimental Design

The driving force for this reaction is the release of approximately 65 kcal/mol of strain energy from the BCB core. The choice of a suitable Lewis acid is paramount; it must be strong enough to activate the BCB but not so reactive that it leads to undesired side reactions. Scandium triflate is often a good choice due to its oxophilicity and tolerance of various functional groups. The reaction conditions are typically mild, which is advantageous for preserving sensitive functionalities within the substrates. The scope of the reaction is determined by the stability and reactivity of both the BCB and the dipolar partner.

Representative Experimental Protocol: Sc-Catalyzed Spirocyclization

This protocol is a representative example based on the methodology described by G. K. M. Verzijl et al. and related literature.[3]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the azomethine imine (1.0 equiv) and scandium(III) triflate (10 mol%).

  • Addition of Reagents: Dissolve the bicyclo[1.1.0]butane derivative (1.2 equiv) in anhydrous dichloromethane (0.1 M) and add it to the flask via syringe.

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a few drops of water and concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 6,7-diazaspiro[3.4]octane product.

Conclusion and Future Outlook

The synthesis of azaspiro[3.4]octanes has evolved from lengthy, linear sequences to more elegant and efficient convergent strategies. For straightforward access to the parent scaffold or simple analogues, traditional ring annulation methods remain a reliable choice, leveraging the wealth of knowledge in classical organic synthesis.[1] For rapid library synthesis and the generation of molecular diversity, [3+2] cycloaddition offers a powerful and scalable platform.[2]

Looking forward, the development of novel methods like strain-release spirocyclization is paving the way for the discovery of unprecedented spirocyclic frameworks that were previously considered synthetically inaccessible.[3] As the demand for novel 3D scaffolds in drug discovery continues to grow, the development of enantioselective variants of these routes will be a key area of future research, ultimately providing medicinal chemists with a robust toolbox to unlock the full potential of the azaspiro[3.4]octane scaffold.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3056–3065. Available at: [Link]

  • Carretero, J. C., & Garcia Ruano, J. L. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Request PDF available at: [Link]

  • Ramesh, S. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Request PDF available at: [Link]

  • Padwa, A. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Request PDF available at: [Link]

  • Verdine, G. L., Kim, Y.-W., & Grossmann, T. N. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771. Available at: [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Martins, J. E. D., et al. (2021). Multigram-Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. ChemSusChem, 14(1), 439-446. Available at: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Verzijl, G. K. M., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Nature Communications. Available at: [Link]

  • Kula, K., et al. (2021). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. Molecules, 26(15), 4485. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Olefin metathesis reactions: the synthetic tool of the decade? Atlanchim Pharma White Paper. Available at: [Link]

  • Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7358–7363. Available at: [Link]

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Safety Operating Guide

5-Azaspiro[3.4]octan-6-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 5-Azaspiro[3.4]octan-6-one

Executive Summary & Compound Profile

This guide mandates the disposal protocols for 5-Azaspiro[3.4]octan-6-one , a spirocyclic lactam intermediate often used in medicinal chemistry scaffolds.[1][2] Due to its specific nitrogenous heterocycle structure, this compound must be managed as Hazardous Chemical Waste regardless of its specific concentration.[2]

Operational Directive: Do not dispose of this compound down the drain or in municipal trash. All waste streams containing this substance must be routed for High-Temperature Incineration .

Property Data / Classification
Chemical Name 5-Azaspiro[3.4]octan-6-one
Functional Class Spirocyclic Lactam (Cyclic Amide)
Physical State Solid (typically off-white powder) or Solution
Primary Hazards Skin/Eye Irritant (Cat 2), Acute Toxicity (Oral - Cat 4)*
RCRA Status Non-Listed (Treat as Hazardous by Characteristic)
Disposal Method Destructive Incineration (Fuel Blending)

*Hazard classification based on structural analogs (SAR) and general safety data for spiro-piperidine/pyrrolidine derivatives.

Hazard Analysis & Waste Characterization

To ensure scientific integrity in our disposal process, we must understand the why behind the protocol.[2]

  • Structural Stability: The spiro[3.4] system contains a cyclobutane ring fused at a single carbon to a pyrrolidinone ring. While kinetically stable, the ring strain inherent in the cyclobutane moiety suggests high energy potential upon combustion.[2]

  • Biological Activity: As a pharmacophore, this molecule is designed to interact with biological systems.[2] Environmental release could have uncharacterized effects on aquatic life.

  • Chemical Incompatibility:

    • Strong Oxidizers: Potential for exothermic reaction.

    • Strong Acids/Bases: Can catalyze hydrolysis of the lactam ring, generating amino acids or free amines which may alter the pH and reactivity of the waste stream.[2]

Regulatory Classification (USA - EPA): While 5-Azaspiro[3.4]octan-6-one is not explicitly on the RCRA P-list or U-list, it must be characterized under 40 CFR § 262.11 .[1][2] Due to its status as a research chemical with potential toxicity, it defaults to a Hazardous Waste status under the "Precautionary Principle" of laboratory safety.[2]

Segregation and Packaging Protocol

This protocol uses a self-validating segregation system to prevent cross-reactivity in waste containers.

Scenario A: Solid Waste (Pure Substance or Contaminated PPE)[2]
  • Primary Containment: Place the substance or contaminated wipes/gloves into a clear, 4-mil polyethylene bag.[2]

  • Secondary Containment: Seal the primary bag and place it inside a secondary clear bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "5-Azaspiro[3.4]octan-6-one, solid debris."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • Solvent Compatibility: Determine the carrier solvent.

    • Non-Halogenated Stream: (e.g., Methanol, Ethyl Acetate, DMSO).[2]

    • Halogenated Stream: (e.g., Dichloromethane, Chloroform).[2]

  • pH Check (Critical Step): Before adding to a central carboy, verify the pH is between 4 and 10 .[2]

    • Why? Adding a basic spiro-amine to an acidic waste stream can generate heat and pressure. If the solution is highly acidic/basic, neutralize it in a separate flask before adding to the waste drum.[2]

  • Container: Use an HDPE carboy or safety can with a flame arrestor.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 5-Azaspiro[3.4]octan-6-one.

DisposalWorkflow Start Waste Generation: 5-Azaspiro[3.4]octan-6-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Liquid Bagging Double Bag (4-mil Poly) or HDPE Jar Solid->Bagging LabelSolid Label: 'Toxic Solid Waste' Bagging->LabelSolid Accumulation Satellite Accumulation Area (Secondary Containment) LabelSolid->Accumulation SolventCheck Check Carrier Solvent Liquid->SolventCheck Halogen Halogenated Stream (DCM, CHCl3) SolventCheck->Halogen NonHal Non-Halogenated Stream (MeOH, EtOAc, DMSO) SolventCheck->NonHal pHCheck CRITICAL: Check pH (4-10) Neutralize if necessary Halogen->pHCheck NonHal->pHCheck pHCheck->Accumulation EHS Request EHS Pickup Accumulation->EHS Incineration Final Disposal: High-Temp Incineration EHS->Incineration

Figure 1: Decision matrix for the safe segregation and disposal of spirocyclic lactam waste.

Emergency Procedures (Spill Management)

In the event of a benchtop spill, immediate action prevents exposure and contamination.[2][3]

  • Evacuate & Ventilate: If the spill is >100mL or involves dry powder becoming airborne, clear the immediate area.[2]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat.[2] If powder is fine/dusty, use an N95 or P100 respirator.[2]

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[2]

    • Liquids: Surround with absorbent pads or vermiculite. Do not use sawdust (fire hazard with potential oxidizers).

  • Decontamination: Wipe the surface with a mild soap/water solution. Do not use bleach (sodium hypochlorite) immediately, as it may react with nitrogenous amines to form chloramines.[2]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[4]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document.

  • PubChem. (2023). Compound Summary: 5-Azaspiro[3.4]octan-6-one (and related spiro-amines).[1][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.